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Core Science & Biosynthesis

Foundational

Molecular weight and formula of N,O-Ditrityl (E)-Cefdinir

An In-Depth Technical Guide to N,O-Ditrityl (E)-Cefdinir: A Key Protected Intermediate in Pharmaceutical Synthesis Executive Summary This technical guide provides a comprehensive overview of N,O-Ditrityl (E)-Cefdinir, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,O-Ditrityl (E)-Cefdinir: A Key Protected Intermediate in Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive overview of N,O-Ditrityl (E)-Cefdinir, a critical protected intermediate in the synthesis of Cefdinir. Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[][2]. The complexity of the Cefdinir molecule, which features multiple reactive functional groups, necessitates a strategic use of protecting groups to achieve high yields and purity in its chemical synthesis[3][4]. This document, intended for researchers, chemists, and drug development professionals, details the fundamental properties, synthesis, and deprotection of N,O-Ditrityl (E)-Cefdinir, grounding the discussion in the principles of synthetic organic chemistry and process optimization.

The Strategic Imperative for Protecting Groups in Cefdinir Synthesis

The chemical structure of Cefdinir, [6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, contains several nucleophilic sites, including a primary amine on the aminothiazole ring and a hydroxyl group on the oxime moiety[5][6]. During multi-step synthesis, these groups can react undesirably with acylating agents or other electrophiles, leading to a mixture of impurities that are difficult to separate from the final active pharmaceutical ingredient (API)[7][8].

To circumvent these side reactions, protecting groups are employed. The trityl (triphenylmethyl, Tr) group is an ideal choice for protecting amines and hydroxyl groups in this context. Its significant steric bulk can prevent unwanted intermolecular reactions and even intramolecular cyclizations[9][10]. Furthermore, the trityl group is highly acid-labile, meaning it can be removed under very mild acidic conditions that do not compromise the integrity of the sensitive β-lactam core of the cephalosporin[9][11][12]. The formation of N,O-Ditrityl (E)-Cefdinir, where both the aminothiazole nitrogen and the oxime oxygen are protected, represents a key strategic step in ensuring a high-fidelity synthesis of Cefdinir[3].

Core Physicochemical Properties

The fundamental molecular characteristics of N,O-Ditrityl (E)-Cefdinir are summarized below. These values are calculated based on the addition of two trityl groups to the parent Cefdinir molecule.

PropertyValueSource / Method
Full Chemical Name (6R,7R)-3-Ethenyl-8-oxo-7-[[(2Z)-2-[(triphenylmethoxy)imino]-2-[2-(triphenylmethylamino)-1,3-thiazol-4-yl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidIUPAC Nomenclature
Parent API Cefdinir[6][13][14]
Parent API CAS 91832-40-5[6][14]
Molecular Formula C₅₂H₄₁N₅O₅S₂Calculation
Molecular Weight 880.06 g/mol Calculation

Note: The molecular formula and weight are derived from the structure of Cefdinir (C₁₄H₁₃N₅O₅S₂) and the addition of two trityl (C₁₉H₁₅) groups with the corresponding loss of two protons.

Synthetic Workflow and Methodologies

The synthesis of N,O-Ditrityl (E)-Cefdinir involves the selective protection of the primary amine and hydroxyl groups of Cefdinir. The subsequent removal of these protecting groups is a critical final step to yield the pure API.

Protection Protocol: Synthesis of N,O-Ditrityl (E)-Cefdinir

The following protocol outlines a standard laboratory procedure for the tritylation of Cefdinir. The key principle is the reaction of the nucleophilic N-H and O-H bonds with an electrophilic trityl source, such as trityl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol:

  • Dissolution: Suspend Cefdinir (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 equiv), to the suspension and stir until a clear solution is obtained.

  • Tritylation: To the stirred solution, add Trityl Chloride (Tr-Cl) (2.1-2.3 equiv) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired N,O-Ditrityl (E)-Cefdinir.

Causality and Rationale:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of Trityl Chloride.

  • Non-nucleophilic Base: TEA or DIPEA act solely as proton scavengers. Using a nucleophilic base could lead to competitive reactions with the Trityl Chloride.

  • Stoichiometry: A slight excess of the tritylating agent and base is used to drive the reaction to completion.

  • Chromatography: Necessary to separate the desired ditritylated product from mono-tritylated intermediates and unreacted starting materials.

G Cefdinir Cefdinir (C₁₄H₁₃N₅O₅S₂) Reaction Protection Reaction Cefdinir->Reaction  + 2.1 eq. Trityl Chloride  + 2.2 eq. Triethylamine  in Anhydrous DCM Product N,O-Ditrityl (E)-Cefdinir (C₅₂H₄₁N₅O₅S₂) Reaction->Product caption Diagram 1: Synthetic pathway for the protection of Cefdinir.

Diagram 1: Synthetic pathway for the protection of Cefdinir.
Deprotection Protocol: Cleavage of Trityl Groups to Yield Cefdinir

The removal of the trityl groups is achieved under mild acidic conditions. The mechanism relies on the extreme stability of the triphenylmethyl carbocation, which readily forms upon protonation of the ether and amine linkages.

Experimental Protocol:

  • Dissolution: Dissolve the purified N,O-Ditrityl (E)-Cefdinir (1.0 equiv) in an anhydrous solvent such as Dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0°C). Add a solution of Trifluoroacetic Acid (TFA) (e.g., 5-10% in DCM) dropwise[11][15]. The appearance of a bright yellow color indicates the formation of the trityl cation.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically rapid, often completing within 30-60 minutes.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The crude Cefdinir can be precipitated by adding a non-polar solvent like diethyl ether or diisopropylether[11].

  • Purification: The precipitated solid is filtered, washed with the non-polar solvent, and dried under vacuum to yield high-purity Cefdinir. Further purification can be achieved by recrystallization if necessary.

Self-Validating System & Trustworthiness:

  • Visual Confirmation: The persistent yellow color of the trityl cation provides a simple visual cue that the deprotection is proceeding.

  • Chromatographic Analysis: HPLC analysis of the final product against a Cefdinir reference standard confirms the identity and purity, ensuring all protecting groups have been removed. The typical specification for total impurities in Cefdinir is not to exceed 2.0%[16].

  • Mild Conditions: The use of dilute TFA at low temperatures minimizes the risk of degrading the acid-sensitive β-lactam ring, a common issue with harsher deprotection methods[12].

G Protected N,O-Ditrityl (E)-Cefdinir Reaction Deprotection Reaction Protected->Reaction  + Trifluoroacetic Acid (TFA)  in Dichloromethane (DCM)  at 0°C to RT Product High-Purity Cefdinir Reaction->Product Byproduct Triphenylmethanol (Trityl Byproduct) Reaction->Byproduct caption Diagram 2: Deprotection workflow to liberate the Cefdinir API.

Diagram 2: Deprotection workflow to liberate the Cefdinir API.

Conclusion

N,O-Ditrityl (E)-Cefdinir is not merely an impurity but a purposefully designed key intermediate that is fundamental to the efficient and high-purity synthesis of the antibiotic Cefdinir. The use of the sterically demanding and readily cleavable trityl group exemplifies a robust chemical strategy to navigate the challenges posed by the multiple reactive centers within the Cefdinir molecule. The protocols and rationale detailed in this guide provide a framework for understanding and implementing this critical step in pharmaceutical manufacturing, ensuring the production of a safe and effective final drug product.

References

  • ResearchGate. Isolation, structural elucidation and characterization of impurities in Cefdinir. Available at: [Link]

  • Veeprho Pharmaceuticals. Cefdinir Impurities and Related Compound. Available at: [Link]

  • ResearchGate. Resources of Impurities in Cefdinir Bulk Material. Available at: [Link]

  • PubMed. An alternative procedure for preparation of cefdinir. Available at: [Link]

  • Wikidoc. Cefdinir description. Available at: [Link]

  • Google Patents. CEFDINIR synthesis process - Patent 2030975.
  • EMBL-EBI. Compound: CEFDINIR (CHEMBL927). Available at: [Link]

  • PubChem - NIH. Cefdinir | C14H13N5O5S2. Available at: [Link]

  • Semantic Scholar. Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Available at: [Link]

  • Google Patents. Process for the preparation of cefdinir - US20060040915A1.
  • Arkivoc. Synthesis of potential related compounds of Cefdinir. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. Recent Applications of Bifunctional Trityl Groups. Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Exploratory

Stereochemical Dynamics in Cefdinir Synthesis: N,O-Ditrityl Protection and Z/E Isomerization

Executive Summary Cefdinir is a broad-spectrum, third-generation oral cephalosporin characterized by an aminothiazole ring and a hydroxyimino (oxime) group at the C-7 position. The stereochemistry of this oxime group fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefdinir is a broad-spectrum, third-generation oral cephalosporin characterized by an aminothiazole ring and a hydroxyimino (oxime) group at the C-7 position. The stereochemistry of this oxime group fundamentally dictates the molecule's pharmacological efficacy: the Z-isomer (syn-isomer) exhibits potent antibacterial activity and high stability against β-lactamases, while the E-isomer (anti-isomer) is up to 100 times less active and is strictly regulated as a process-related impurity[1].

During the industrial synthesis of Cefdinir, bulky trityl (triphenylmethyl) protecting groups are frequently employed to mask reactive sites, forming an N,O-ditrityl intermediate[2]. While this prevents deleterious side reactions, the profound steric constraints introduced by these groups significantly alter the thermodynamic landscape of the molecule. This whitepaper elucidates the mechanistic causality behind Z-to-E isomerization during the synthesis and deprotection of N,O-ditrityl Cefdinir, providing drug development professionals with field-proven, self-validating protocols to control and analyze these critical stereoisomers.

Mechanistic Stereochemistry: The Z vs E Paradigm

The Causality of Isomerization

To understand why the unwanted E-isomer forms, we must examine the intersection of steric strain and transition-state thermodynamics.

The active pharmaceutical ingredient (API) requires the oxime group to be in the Z-configuration. However, to achieve high yields during the acylation of 7-amino-3-vinyl cephem-4-carboxylic acid (7-AVCA), the amino group of the thiazole ring and the hydroxyl group of the oxime are protected using trityl groups[2].

The resulting N,O-ditrityl intermediate is subjected to immense steric hindrance. The massive bulk of two adjacent triphenylmethyl groups (—C(Ph)₃) forces the molecule into a high-energy conformation. During the acid-catalyzed deprotection step, the cleavage of the trityl groups proceeds via a transient carbocation mechanism. This transition state lowers the activation energy barrier for bond rotation around the oxime C=N bond. Driven by the thermodynamic imperative to relieve severe steric strain, a fraction of the Z-isomer undergoes conformational inversion to the E-isomer before the trityl groups fully detach.

Furthermore, once deprotected, the E-isomer is uniquely stabilized by a strong intramolecular hydrogen bond between the deshielded aminothiazole proton and the oxime oxygen[3]. This thermodynamic sink makes the E-isomer a highly accessible degradation pathway under acidic conditions or upon exposure to light.

Synthetic Workflow & Deprotection Protocol

To maintain scientific integrity and maximize API yield, the synthesis must employ strict kinetic control during deprotection to suppress the formation of the E-isomer. The following protocol integrates self-validating checkpoints to ensure stereochemical fidelity.

Step-by-Step Methodology: Acylation and Deprotection

Step 1: Acylation (Formation of N,O-Ditrityl-Z-Cefdinir) React 7-AVCA with the activated ester of (Z)-2-(2-tritylaminothiazol-4-yl)-2-(tritylhydroxyimino)acetic acid in the presence of a mild base (e.g., N-methylmorpholine) in an anhydrous solvent system (THF/Dichloromethane) maintained strictly at 15–20 °C[4].

  • Causality: The mild base prevents base-catalyzed epimerization at the C-7 position, while the anhydrous environment prevents premature hydrolysis of the active ester.

Step 2: Quenching & Intermediate Isolation Quench the reaction with purified water. Extract the organic layer, wash with brine, and concentrate under vacuum to isolate the N,O-ditrityl-Z-Cefdinir intermediate.

  • Self-Validation Checkpoint 1: Perform rapid reversed-phase HPLC on the crude extract. The intermediate must exhibit >98% Z-configuration. If E-isomer levels exceed 2%, the acylation temperature was poorly controlled, and the batch must be flagged.

Step 3: Acid-Catalyzed Deprotection (Kinetic Control) Dissolve the intermediate in anisole and cool the reactor to 0–5 °C. Slowly add pre-cooled trifluoroacetic acid (TFA).

  • Causality: Anisole acts as a highly efficient scavenger for the highly reactive trityl cations, preventing them from re-alkylating the cephalosporin nucleus. Maintaining a temperature of 0–5 °C is critical; thermal energy at room temperature provides the activation energy required for the sterically-driven Z-to-E isomerization during the transient deprotected state.

Step 4: Precipitation & Purification After 2 hours of stirring at 0–5 °C, precipitate the crude Cefdinir using diisopropyl ether. Filter and wash the solid. Recrystallize the crude product from a methanol/water mixture to selectively crystallize the Z-isomer, leaving the more soluble E-isomer in the mother liquor.

  • Self-Validation Checkpoint 2: Analyze the final crystallized API. According to, the limit for the E-Cefdinir impurity must be ≤1.2%[5].

G A 7-AVCA + Trityl Side Chain B N,O-Ditrityl-Z-Cefdinir (Sterically Hindered) A->B Acylation (Base, THF) C Z-Cefdinir (Active API) B->C Acid Deprotection (Kinetic Control, 0°C) D N,O-Ditrityl-E-Cefdinir (Conformational Shift) B->D Steric Relief (Isomerization) E E-Cefdinir (Impurity) C->E Acid/Light Degradation D->E Acid Deprotection

Fig 1: Synthetic pathway and stereochemical divergence of Cefdinir under kinetic vs. thermodynamic control.

Analytical Differentiation: Resolving the Isomers

Differentiating the Z and E isomers is a mandatory quality control requirement. While LC-MS struggles to differentiate these isobaric molecules due to identical fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation[3].

NMR Causality & Shifts

In the E-isomer, the aminothiazole proton is spatially adjacent to the oxime oxygen, facilitating an intramolecular hydrogen bond. This interaction severely deshields the aminothiazole proton, shifting its resonance significantly downfield compared to the Z-isomer[3]. Similarly, the C5 carbon of the aminothiazole ring exhibits a pronounced downfield shift in the ¹³C NMR spectrum[3].

Table 1: NMR Chemical Shifts for Cefdinir Isomers (in DMSO-d6)

Nucleus / PositionZ-Cefdinir (Active API)E-Cefdinir (Impurity)Shift Difference (Δδ)
¹H: Aminothiazole ~6.70 - 6.90 ppm~7.20 - 7.60 ppm+0.50 to +0.70 ppm
¹³C: Aminothiazole C5 107.0 - 109.0 ppm115.0 - 120.0 ppm+8.0 to +11.0 ppm

Data synthesized from the standard reference[1].

HPLC Parameters for Isomer Resolution

For routine batch release, the E-isomer is quantified using a C18 reversed-phase column. The mobile phase typically consists of a phosphate buffer (pH 5.5 ± 0.1) and an organic modifier. To meet system suitability requirements, the chromatographic resolution between the Z-Cefdinir peak and the E-Cefdinir peak must be greater than 3.0[6].

G A Crude Cefdinir (Z/E Mixture) B HPLC Separation (C18, pH 5.5 Buffer) A->B Resolution > 3.0 C NMR Analysis (1H & 13C in DMSO-d6) B->C Isolate Fractions D Z-Isomer Confirmed (Aminothiazole H: ~6.8 ppm) C->D Syn-isomer (Target API) E E-Isomer Quantified (Aminothiazole H: ~7.4 ppm) C->E Anti-isomer (Reject)

Fig 2: Analytical workflow for the resolution, identification, and quantification of Cefdinir stereoisomers.

Conclusion

The synthesis of Cefdinir via an N,O-ditrityl protected intermediate presents a complex stereochemical challenge. While trityl protection successfully prevents deleterious side reactions during acylation, its massive steric bulk inadvertently lowers the activation energy barrier for Z-to-E isomerization during acid deprotection. By strictly controlling the thermodynamics of the deprotection step—specifically through low-temperature kinetic control and efficient cation scavenging—and by utilizing NMR-validated HPLC methods for rigorous quality control, drug development professionals can successfully manufacture high-purity Z-Cefdinir that meets stringent pharmacopeial standards.

References

  • Title: Identification of E and Z isomers of some Cephalosporins by NMR Source: TSI Journals (Analytical Chemistry: An Indian Journal) URL: [Link]

  • Title: An alternative procedure for preparation of cefdinir Source: PubMed (Il Farmaco) URL: [Link]

  • Title: Cefdinir Capsules (USP-NF Monographs) Source: United States Pharmacopeia (USP) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for N,O-Ditrityl (E)-Cefdinir

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Synthesis of stable reference standards, impurity profiling, and isotopic labeling precursors. Introduction and Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Synthesis of stable reference standards, impurity profiling, and isotopic labeling precursors.

Introduction and Scientific Rationale

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic characterized by its aminothiazole ring and an oxime moiety[1]. In pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is exclusively the (Z)-isomer. However, during synthesis and storage, isomerization can occur, leading to the formation of the (E)-isomer, a critical impurity that must be strictly monitored under ICH regulatory guidelines[2].

The compound N,O-Ditrityl (E)-Cefdinir serves as a highly stable, protected intermediate. It is frequently utilized in analytical laboratories to synthesize stable isotope-labeled standards (e.g., 13C, 15N2 variants) or as a precursor to isolate pure (E)-Cefdinir reference materials[3].

Mechanistic Causality: Why Trityl Protection and Silylation?
  • Trityl (Triphenylmethyl) Protection: The trityl group provides immense steric bulk. By protecting both the aminothiazole nitrogen and the oxime oxygen, we completely suppress unwanted side reactions (such as self-condensation or competitive N-acylation) during the critical amide coupling phase[4]. Trityl groups are highly stable under neutral/mildly basic coupling conditions but can be cleanly cleaved later using mild acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)[5].

  • Transient Silylation of 7-AVCA: The starting material, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), is a zwitterion and highly insoluble in standard organic solvents. By treating 7-AVCA with N,O-bis(trimethylsilyl)acetamide (BSA), we transiently protect the C4-carboxylic acid and the C7-amine as trimethylsilyl (TMS) derivatives. This instantly solubilizes the cephem nucleus in dichloromethane (DCM) and prevents the carboxylate from interfering with the incoming acylating agent[6].

  • Thioester Activation: Utilizing the 2-mercaptobenzothiazole (MBT) thioester of the (E)-ditrityl side chain ensures a highly efficient, self-driving acylation. MBT is an excellent leaving group, allowing the amide bond formation to proceed at ambient temperatures without harsh coupling reagents that could induce epimerization at the C7 chiral center.

Experimental Workflow

G N1 7-AVCA (Zwitterionic Core) N2 Silylation (BSA / DCM) Solubilization Step N1->N2 N3 TMS-Protected 7-AVCA (Organic Soluble) N2->N3 N5 Acylation Coupling (15-20 °C, 3h) N3->N5 N4 (E)-Ditrityl Thioester (Activated Side Chain) N4->N5 Nucleophilic Substitution N6 TMS-Protected N,O-Ditrityl (E)-Cefdinir N5->N6 N7 Desilylation & Quench (MeOH / H2O) N6->N7 N8 N,O-Ditrityl (E)-Cefdinir (Target Intermediate) N7->N8

Fig 1: Synthetic workflow for N,O-Ditrityl (E)-Cefdinir via silylation and thioester coupling.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents
7-AVCA Cephem Core1.0 eq
(E)-Ditrityl Thioester *Activated Side Chain1.1 eq
BSA (N,O-bis(trimethylsilyl)acetamide) Silylating Agent2.5 eq
Dichloromethane (Anhydrous) Reaction Solvent10 Volumes
Methanol Quenching / Desilylating Agent2 Volumes
Ethyl Acetate / Hexane Crystallization SolventsAs needed

*Chemical Name: S-2-benzothiazolyl (E)-2-(2-tritylaminothiazol-4-yl)-2-trityloxyiminoethanethioate.

Step-by-Step Synthesis Protocol

Step 1: Silylation of the Cephem Core
  • Purge a clean, dry, multi-neck round-bottom flask with inert Nitrogen (N2) gas.

  • Suspend 7-AVCA (1.0 eq) in anhydrous Dichloromethane (10 volumes) under continuous magnetic stirring.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add BSA (2.5 eq) dropwise over 15 minutes.

  • Observation & Causality: Stir the mixture for 60 minutes. The cloudy suspension will transition into a clear, pale-yellow solution. This visual cue confirms the complete formation of the TMS-protected 7-AVCA, indicating that the zwitterion has been successfully neutralized and solubilized[6].

Step 2: Acylation (Amide Bond Formation)
  • To the clear silylated solution at 0–5 °C, add the solid (E)-Ditrityl Thioester (1.1 eq) in a single portion.

  • Remove the ice bath and allow the reaction mixture to gradually warm to 15–20 °C .

  • Stir the reaction for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when unreacted 7-AVCA is ≤ 1.0%. The thioester acts as an efficient acylating agent, releasing 2-mercaptobenzothiazole (MBT) as a byproduct.

Step 3: Desilylation and Quenching
  • Once the reaction is complete, cool the mixture back to 0–5 °C.

  • Slowly add Methanol (2 volumes) dropwise.

  • Causality: Methanol selectively and rapidly hydrolyzes the labile TMS esters on the C4-carboxylate and any residual amines, regenerating the free carboxylic acid. The bulky trityl groups on the side chain remain completely unaffected by this mild alcoholysis.

  • Add cold deionized water (5 volumes) and stir for 15 minutes to partition the phases.

Step 4: Isolation and Purification
  • Separate the organic (DCM) layer. Extract the aqueous layer once more with a small volume of DCM.

  • Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to remove the MBT byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to a thick syrup.

  • Induce crystallization by adding Ethyl Acetate, followed by the slow addition of Hexane until the solution becomes turbid.

  • Stir at 0 °C for 2 hours, filter the resulting precipitate, and dry under vacuum at 35 °C to yield the final N,O-Ditrityl (E)-Cefdinir .

Analytical Validation and Data Presentation

To ensure the integrity of the synthesized standard, the isolated compound must be validated against the following specifications:

Analytical ParameterExpected Specification
Appearance Off-white to pale yellow crystalline powder
Molecular Formula C52H41N5O5S2
Molecular Weight 880.05 g/mol (Unlabeled)
Mass Spectrometry (ESI+) m/z [M+H]+ ≈ 881.1
HPLC Purity ≥ 98.0% (Area %)
Isomeric Purity (E/Z ratio) ≥ 99.0% (E)-isomer

Note: If synthesizing the stable isotope-labeled variant (13C, 15N2) for mass spectrometry internal standards, the expected molecular weight shifts to 883.02 g/mol [3].

References

  • An alternative procedure for preparation of cefdinir Source: PubMed (National Institutes of Health) URL:[Link]

  • Process for preparation of cefdinir (US Patent 6,093,814)
  • CEFDINIR synthesis process (EP Patent 2,030,975 A1)

Sources

Application

Application Note: High-Resolution HPLC Method Development for N,O-Ditrityl (E)-Cefdinir Detection

Executive Summary & Scientific Context Cefdinir is a third-generation oral cephalosporin antibiotic characterized by an aminothiazole ring and a hydroxyimino group. The stereochemistry of this hydroxyimino group is criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cefdinir is a third-generation oral cephalosporin antibiotic characterized by an aminothiazole ring and a hydroxyimino group. The stereochemistry of this hydroxyimino group is critical: the (Z)-isomer is the pharmacologically active form, whereas the (E)-isomer exhibits significantly lower antibacterial activity against pathogens such as E. faecalis[1].

During the industrial synthesis of Cefdinir, the amino and hydroxy groups are frequently protected using bulky trityl (triphenylmethyl) groups to prevent unwanted side reactions[2]. While active ester methods utilizing trityl protection reduce the probability of Z-to-E isomerization compared to traditional chloride methods[3], the E-isomer remains a Critical Quality Attribute (CQA). Monitoring the N,O-Ditrityl (E)-Cefdinir impurity prior to the final acidic deprotection step[4] is essential to guarantee the purity of the final Active Pharmaceutical Ingredient (API).

Mechanistic Rationale for Chromatographic Parameters

As an Application Scientist, developing an HPLC method for N,O-Ditrityl (E)-Cefdinir requires overcoming a fundamental chemical challenge: extreme hydrophobicity .

Parent Cefdinir is relatively polar and elutes under highly aqueous conditions. However, the addition of two trityl groups adds 38 carbon atoms to the molecular framework, drastically shifting the logP value. This requires a radical departure from standard cephalosporin methodologies.

  • Stationary Phase Selection (Causality): A high-density, end-capped C18 column is mandatory. The extensive carbon load provides the necessary hydrophobic surface area to interact with the bulky trityl groups, while end-capping prevents secondary interactions between the analyte and residual silanols.

  • Mobile Phase Thermodynamics (Causality): The cephem core contains a carboxylic acid at the C4 position (pKa ~2.6). To prevent peak tailing, the aqueous mobile phase must be buffered to pH 3.0, ensuring the carboxylic acid remains fully protonated and neutral. Simultaneously, a high percentage of organic modifier (Acetonitrile) is required to forcefully elute the highly retained ditrityl complex.

  • Detector Dynamics (Causality): While parent cephalosporins are often monitored at 285 nm, the introduction of six phenyl rings (via the two trityl groups) shifts the optimal UV absorption. Detection at 254 nm captures the strong π−π∗ transitions of the trityl chromophores, maximizing signal-to-noise ratio.

HPLC_Method N1 Target Analyte: N,O-Ditrityl (E)-Cefdinir N2 Stationary Phase: End-capped C18 N1->N2 High Lipophilicity (LogP shift) N3 Mobile Phase: ACN / pH 3.0 Buffer N2->N3 Elution & Peak Shape Control N4 Detection: UV 254 nm N3->N4 Chromophore Optimization N5 Validation: Rs > 2.0 (Z vs E) N4->N5 Self-Validating System

Fig 1. Mechanistic workflow for N,O-Ditrityl (E)-Cefdinir HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. If any step in the chemical causality chain fails, the System Suitability parameters (Section 5) will explicitly flag the error.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Failure to maintain pH 3.0 will result in ionization of the C4-carboxylic acid, causing severe peak tailing. Filter through a 0.22 µm nylon membrane and degas.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile (ACN).

Step 2: Diluent Preparation

Mix ACN and Water in an 80:20 (v/v) ratio. Note: Injecting a highly hydrophobic analyte like N,O-Ditrityl Cefdinir in a highly aqueous diluent will cause instantaneous precipitation in the injector loop, leading to split peaks and ghosting.

Step 3: Standard & Sample Preparation
  • System Suitability Standard: Accurately weigh 5 mg of N,O-Ditrityl (Z)-Cefdinir and 5 mg of N,O-Ditrityl (E)-Cefdinir reference standards into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 10 minutes. The ultrasonic cavitation ensures the disruption of the highly crystalline trityl lattice.

  • Make up to the mark with Diluent and mix well. Filter through a 0.45 µm PTFE syringe filter.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmHigh carbon load required for lipophilic trityl groups.
Mobile Phase A 25 mM KH2​PO4​ (pH 3.0)Suppresses ionization of C4-carboxylic acid to prevent tailing.
Mobile Phase B Acetonitrile (100%)Strong elution power to overcome trityl-induced hydrophobicity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmCaptures the strong π−π∗ transitions of the trityl chromophores.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program

Because the E-isomer and Z-isomer of the ditrityl compound are structurally similar but highly retained, a gradient is utilized to focus the peaks and force elution without excessive band broadening.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.04060
5.04060
15.01090
25.01090
26.04060
35.04060

Isomerization Pathway & Degradation Kinetics

Understanding the degradation pathway is vital for method troubleshooting. Exposure of the sample solutions to UV light or excessive heat can trigger a photochemically induced Z-to-E isomerization.

Isomerization Z_Trityl N,O-Ditrityl (Z)-Cefdinir (Target Intermediate) E_Trityl N,O-Ditrityl (E)-Cefdinir (Impurity) Z_Trityl->E_Trityl Heat / UV Light (Isomerization) Z_API Cefdinir (Z-isomer) (Active API) Z_Trityl->Z_API Acidic Deprotection (e.g., TFA) E_API Cefdinir (E-isomer) (Inactive Impurity) E_Trityl->E_API Acidic Deprotection (e.g., TFA)

Fig 2. Isomerization and deprotection pathways of tritylated Cefdinir intermediates.

Troubleshooting & System Suitability

The following metrics serve as the built-in validation mechanism for the method. Prior to analyzing unknown synthesis batches, the System Suitability Standard must pass these criteria:

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaImplication of Failure
Resolution ( Rs​ ) 2.0 (Z vs. E isomer)Co-elution; indicates inadequate organic modifier gradient or column degradation.
Tailing Factor ( Tf​ ) 1.5Secondary interactions; indicates buffer exhaustion or an upward pH shift.
Theoretical Plates (N) 5000Poor mass transfer; indicates column channeling or voiding.
%RSD of Area 2.0% (n=5)Injector malfunction or analyte precipitation in the diluent.

References[2] Title: 92- Cefdinir. Comprehensive Profile. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4AVLUPgcqi0fIu6UWMQGgx5xQi32iwIxi_DOPPmvzl-Pp6ALBJzH2dC-F81_llb-ecJUuQEFQBK_Gop66RdLp5ntwulrXAwVtiOGFmqUsqQ5aeyivJ4Y_S2YWTwfubvwFoM7nIzY7CUP2fM_jRdOssdVlE89rhOhRJb1dKivpUY2nHGY87CYJhHUjD8SKHAk=[4] Title: EP0874853B1 - Process for preparation of cefdinir. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEX1s71DwSS841D4LlD0IIkcg5ZET1pZzi_YbHvZRMd8_HlpF-sFfpnJhAJU68iJgzzDL-xXm74DwOkdPUOcowfzdVr5TNWGiow1CUl7Cmq158Nk7XHWIvDQ5cT3kzBrMxyeahLuiFzge5FQ==[1] Title: Synthesis and Structure−Activity Relationship of (Lactamylvinyl)cephalosporins Exhibiting Activity against Staphylococci, Pneumococci, and Enterococci. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1BDoAsMGRIgvRqTHPQenQDIvxu_KKetjePIs7fNrXf6n_ej4ZukskiAC6XxSchbs05aTOLsKAxgYPQCeAO-IwaIrvmQjqMinJGsG2agmjAK62BSMG7BhvbvI4Xz6bGxii6MdAPw==[3] Title: CN102010427A - Method for preparing cefdinir. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvXX3MOAUdO7JvgyQDQicrU4P81Qbf89v2cZVLKaW7mqr859lJ8dIqzhDc6PSSwXYMAmQcGj4rxWpUETX1PjXG4dsAePn33mHx84s_t5iRG5nFQDkVIQjbD9Ca5aIAymA09HBYgEt-6KEI3o=

Sources

Method

Procedure for deprotection of N,O-Ditrityl (E)-Cefdinir

Application Note: Procedure for the Deprotection of N,O-Ditrityl (E)-Cefdinir Introduction & Scope (E)-Cefdinir is the thermodynamically favored but pharmacologically inactive geometric isomer of the third-generation cep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for the Deprotection of N,O-Ditrityl (E)-Cefdinir

Introduction & Scope

(E)-Cefdinir is the thermodynamically favored but pharmacologically inactive geometric isomer of the third-generation cephalosporin antibiotic, Cefdinir. In pharmaceutical development, synthesizing high-purity (E)-cefdinir is a critical requirement for generating analytical reference standards used in pharmacopeial impurity profiling and stability-indicating HPLC assays.

During the synthesis of the cephalosporin core, the 2-aminothiazole ring and the oxime moiety are routinely protected with trityl (triphenylmethyl) groups to prevent undesired acylation or alkylation[1]. This application note details a highly optimized, self-validating protocol for the acidic solvolysis of N,O-ditrityl (E)-cefdinir to yield the pure (E)-cefdinir free acid.

Mechanistic Rationale & System Causality

The deprotection of trityl groups from heteroatoms (N-trityl and O-trityl) relies on acid-catalyzed heterolytic cleavage. However, executing this on a sensitive β-lactam core requires strict mechanistic control to prevent substrate degradation[2].

  • Acidic Cleavage (The Trigger): Trifluoroacetic acid (TFA) is utilized to protonate the nitrogen and oxygen heteroatoms. This weakens the C-N and C-O bonds, driving the dissociation of the bulky trityl groups and generating highly stable triphenylmethyl cations[3].

  • Carbocation Scavenging (The Thermodynamic Sink): The generated trityl cation is a potent electrophile. If left unquenched, it will rapidly re-alkylate the electron-rich sites of the cephalosporin core (e.g., the aminothiazole ring or the C-3 vinyl group), leading to complex polymeric mixtures[1]. To prevent this, Anisole is introduced as a highly nucleophilic carbocation scavenger. Anisole undergoes rapid electrophilic aromatic substitution with the trityl cation, irreversibly trapping it as a tritylanisole derivative and driving the deprotection equilibrium forward without damaging the active pharmaceutical ingredient (API)[2].

Mechanism Substrate N,O-Ditrityl (E)-Cefdinir Acid TFA (H+) Substrate->Acid Protonation Intermediate Cleaved (E)-Cefdinir + 2x Trityl Cations Acid->Intermediate C-O & C-N cleavage Scavenger Anisole (Scavenger) Intermediate->Scavenger Electrophilic attack Product Pure (E)-Cefdinir + Trityl-Anisole Adducts Scavenger->Product Irreversible trapping

Figure 1: Mechanistic logic of acid-catalyzed detritylation and carbocation scavenging.

Quantitative Data & Reagent Specifications

Table 1: Reagents and Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
N,O-Ditrityl (E)-Cefdinir 879.05 1.0 eq 8.79 g Substrate
Trifluoroacetic Acid (TFA) 114.02 Excess 20.0 mL Acid Catalyst / Co-solvent
Anisole 108.14 5.0 eq 5.40 mL Carbocation Scavenger
Dichloromethane (DCM) 84.93 N/A 40.0 mL Primary Solvent

| Diethyl Ether | 74.12 | N/A | 250.0 mL | Anti-solvent (Precipitation) |

Table 2: Expected Analytical Outcomes

Parameter Expected Value Analytical Method / Notes
Molar Yield 82 – 88% Gravimetric analysis after vacuum drying.
Purity (HPLC) ≥ 98.0% Reverse-phase HPLC (C18, 254 nm).
Reaction Time 1.5 – 2.0 hours Time to reach ≤ 0.5% starting material.

| Optimal Temp | 0 °C → 25 °C | Exceeding 30 °C increases β-lactam degradation. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure process integrity without requiring immediate post-reaction NMR.

Step 1: Substrate Dissolution In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.79 g (10.0 mmol) of N,O-Ditrityl (E)-Cefdinir in 40 mL of anhydrous Dichloromethane (DCM). Causality Note: DCM provides excellent solubility for the highly lipophilic ditrityl intermediate while remaining inert to strong acids.

Step 2: Scavenger Addition Add 5.4 mL (50.0 mmol) of Anisole to the solution. Stir for 5 minutes to ensure homogeneity.

Step 3: Thermal Equilibration Submerge the flask in an ice-water bath and allow the mixture to equilibrate strictly to 0 °C.

Step 4: Acidification Slowly add 20 mL of Trifluoroacetic acid (TFA) dropwise over 15 minutes. Self-Validating Checkpoint: The solution will immediately transition to a deep orange/amber color. This visual cue confirms the successful generation of the triphenylmethyl cation. Causality Note: Dropwise addition controls the exothermic protonation. Localized heating spikes must be avoided, as they will prematurely open the sensitive β-lactam ring[1].

Step 5: Deprotection Reaction Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 1.5 to 2 hours.

Step 6: In-Process Control (IPC) Monitor the reaction via HPLC at 254 nm. Self-Validating Checkpoint: The reaction is deemed complete when the highly non-polar N,O-ditrityl starting material peak (Rt ~15 min on a standard gradient) and the mono-trityl intermediate peak completely disappear, replaced by a highly polar (E)-cefdinir peak (Rt ~3 min).

Step 7: Concentration & Precipitation Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temperature ≤ 30 °C) to approximately one-third of its original volume. Slowly pour the concentrated mixture into 250 mL of vigorously stirred, ice-cold Diethyl Ether (-20 °C).

Step 8: Isolation and Drying A pale yellow to off-white precipitate of (E)-Cefdinir TFA salt will immediately form[2]. Filter the suspension through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake with an additional 2 × 30 mL of cold Diethyl Ether to extract residual anisole and tritylanisole byproducts. Dry the solid under high vacuum at room temperature for 12 hours to afford the (E)-Cefdinir reference standard.

Workflow A 1. Dissolution N,O-Ditrityl (E)-Cefdinir in DCM + Anisole B 2. Cooling Equilibrate to 0 °C A->B C 3. Acid Addition Dropwise addition of TFA B->C D 4. Deprotection Stir at RT (1-2 h) Monitor by HPLC C->D E 5. Concentration Remove volatiles under vacuum D->E F 6. Precipitation Add to cold Diethyl Ether E->F G 7. Isolation Filter & Dry (E)-Cefdinir F->G

Figure 2: Step-by-step experimental workflow for the detritylation of (E)-cefdinir.

Troubleshooting Guide

Table 3: Common Deviations and Corrective Actions

Observation Root Cause Corrective Action
Incomplete Deprotection (Mono-trityl peak persists) Insufficient reaction time or weak acid concentration. Extend stirring time by 45 mins. Ensure anhydrous TFA is used, as water can buffer the acidity.
Low Yield / High Impurity Profile Exothermic degradation of the β-lactam ring during TFA addition. Strictly maintain 0 °C during TFA addition. Ensure rotary evaporator bath does not exceed 30 °C.

| Gummy/Oily Precipitate | Residual DCM or excessive anisole preventing crystallization. | Concentrate the mixture further before precipitation. Increase the volume of cold Diethyl Ether during the crash-out phase. |

References

  • Process for preparation of cefdinir. U.S.
  • CEFDINIR synthesis process.
  • Synthesis and evaluation of cephalosporin derivatives. Bioorganic & Medicinal Chemistry, 11(4), 591-600, 2003.[Link]

Sources

Application

Application Note: Chromatographic Separation of Cefdinir and N,O-Ditrityl (E)-Cefdinir

Introduction & Mechanistic Insights Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic characterized by an aminothiazolyl hydroxyimino group. During the industrial synthesis of cefdinir from 7-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic characterized by an aminothiazolyl hydroxyimino group. During the industrial synthesis of cefdinir from 7-amino-3-vinyl cephem-4-carboxylic acid (7-AVCA), the active (Z)-isomer is targeted; however, (E)-isomer impurities and various protected intermediates frequently arise[1].

One of the most analytically challenging impurities to monitor is N,O-Ditrityl (E)-Cefdinir . This compound is an intermediate precursor where the reactive amine and oxime groups are protected by bulky triphenylmethyl (trityl) groups. The presence of these two trityl groups drastically alters the molecule's physicochemical properties, shifting it from a highly polar, amphoteric drug (Cefdinir, LogP ~ -0.5) to an extremely lipophilic intermediate (LogP > 8.0).

To ensure the safety and efficacy of the final active pharmaceutical ingredient (API), chromatographic methods must be capable of resolving the polar parent drug from this highly hydrophobic intermediate in a single run.

Pathway A 7-AVCA (Polar Core) C N,O-Ditrityl (E)-Cefdinir (LogP > 8) A->C Coupling B (E)-Ditrityl Side Chain (Hydrophobic) B->C D (E)-Cefdinir (Impurity) C->D Acidic Deprotection

Synthetic pathway illustrating the origin of the N,O-Ditrityl (E)-Cefdinir intermediate.

Analytical Challenges & Causality of Method Design

As a Senior Application Scientist, designing a method for analytes with extreme polarity differences requires moving beyond generic gradients. The "general elution problem" dictates that an isocratic method cannot elute both Cefdinir and N,O-Ditrityl (E)-Cefdinir in a practical timeframe. Therefore, a highly optimized gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

The Causality of Buffer Selection

Cefdinir bulk material is typically analyzed using a gradient on a C18 column with a mobile phase consisting of 0.25% tetramethylammonium hydroxide (TMAH) adjusted to pH 5.5, paired with an acetonitrile/methanol mixture[2].

  • Why pH 5.5? At this pH, the carboxylic acid of Cefdinir (pKa ~2.0) is fully ionized, and the aminothiazole (pKa ~4.0) is predominantly neutral. This prevents excessive retention of the parent drug while protecting the base-sensitive cephalosporin core from degradation.

  • Why TMAH? The aminothiazole ring can interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. TMAH acts as a silanol-masking agent, outcompeting the analyte for these active sites and ensuring sharp, symmetrical peaks[2].

The Causality of Diluent Selection

Sample diluent selection is a critical failure point in this assay. Using a 100% aqueous buffer causes the highly lipophilic N,O-Ditrityl (E)-Cefdinir to precipitate in the sample vial, leading to false-negative impurity reporting. Conversely, a 100% organic solvent causes severe peak distortion (the "solvent effect") for the early-eluting polar Cefdinir. A compromise diluent of 50:50 Buffer:Methanol ensures the solubility of the trityl intermediate while maintaining acceptable peak focusing for Cefdinir at the column head.

HPLC_Workflow Start Sample Injection (Cefdinir + Ditrityl Impurities) Col C18 Stationary Phase (End-capped, 5 µm) Start->Col Phase1 Low Organic Mobile Phase (5% ACN/MeOH) Col->Phase1 t = 0 to 15 min Phase2 High Organic Mobile Phase (95% ACN/MeOH) Col->Phase2 t = 15 to 30 min Det1 Elution: Cefdinir (Rt ~ 8.5 min) Phase1->Det1 Det2 Elution: N,O-Ditrityl (E)-Cefdinir (Rt ~ 28.2 min) Phase2->Det2

Gradient elution logic for resolving extreme polarity differences in Cefdinir mixtures.

Experimental Protocol

This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the run must be halted, as the chromatographic integrity cannot be guaranteed.

Chromatographic Conditions

The Thermo Scientific Acclaim 120 C18 column is a validated choice for organic impurities analysis of cefdinir, aligning with USP monographs[3].

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Acclaim 120 C18)
Mobile Phase A 0.25% Tetramethylammonium hydroxide in Water (pH 5.5)
Mobile Phase B Acetonitrile : Methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.0955Equilibration
5.0955Isocratic hold for polar impurities
20.04060Linear ramp for intermediate polarities
30.0595Steep ramp to elute N,O-Ditrityl (E)-Cefdinir
35.0595Column wash
36.0955Return to initial conditions
45.0955Re-equilibration
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 2.5 g of Tetramethylammonium hydroxide (TMAH) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 5.5 ± 0.05 using 10% dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Diluent Preparation: Mix Mobile Phase A and Methanol in a 50:50 (v/v) ratio. Degas ultrasonically for 5 minutes.

  • Standard Preparation: Accurately weigh 10 mg of Cefdinir reference standard and 1 mg of N,O-Ditrityl (E)-Cefdinir reference standard into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the lipophilic trityl intermediate, and make up to volume with diluent.

  • Sample Preparation: During the synthesis of cefdinir from 7-amino-3-vinyl cephem-4-carboxylic acid, HPLC monitoring is indispensable for tracking the conversion of intermediates[1]. Withdraw 10 mg of the reaction mixture/bulk powder, dissolve in 100 mL of diluent, sonicate, and filter through a 0.45 µm PTFE syringe filter prior to injection.

Data Presentation & System Suitability

A robust method must prove its own validity during every sequence. The following System Suitability criteria act as the self-validating mechanism for this protocol. If the resolution ( Rs​ ) between Cefdinir and its closely eluting (E)-isomer drops below 2.0, it indicates a loss of column efficiency or a buffer preparation error, rendering the separation of the downstream ditrityl impurity untrustworthy.

CompoundApprox. RT (min)Relative RT (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Cefdinir 8.51.00N/A≤ 1.5
(E)-Cefdinir 11.21.32> 2.0≤ 1.5
N,O-Ditrityl (E)-Cefdinir 28.23.32> 10.0≤ 1.5

Note: The extreme Relative Retention Time (RRT = 3.32) of N,O-Ditrityl (E)-Cefdinir highlights the necessity of the 95% organic gradient phase.

References

  • Characterization of Impurities in Cefdinir Bulk Material by Online Column- Switching Liquid Chromatography and Tandem Mass Spectrometry. Current Pharmaceutical Analysis. 2

  • USP 39 monograph - Organic impurities analysis of Cefdinir using a C18 HPLC column. Thermo Fisher Scientific. 3

  • Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry. 1

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for N,O-Ditrityl (E)-Cefdinir

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for N,O-Ditrityl (E)-Cefdinir. N,O-Ditrityl (E)-Cefdinir...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for N,O-Ditrityl (E)-Cefdinir. N,O-Ditrityl (E)-Cefdinir is a critical, protected intermediate in the synthesis of Cefdinir derivatives or related cephalosporin analogues. Its physicochemical properties are substantially altered from the parent Cefdinir molecule due to the introduction of two bulky, lipophilic trityl groups. This guide moves beyond simple trial-and-error by establishing a systematic workflow grounded in theoretical principles and validated by empirical testing. We detail the underlying chemical principles, present a workflow for solvent screening, provide step-by-step experimental protocols for both qualitative and quantitative solubility assessment, and offer recommendations for application-specific solvent choices.

Introduction: The Challenge of Solubilizing a Modified API

Cefdinir is a third-generation cephalosporin antibiotic classified under the Biopharmaceutical Classification System (BCS) as a Class IV drug, indicating both low solubility and low permeability.[1][2][3] The parent molecule is amphoteric, with its solubility being highly pH-dependent.[4]

The subject of this guide, N,O-Ditrityl (E)-Cefdinir, is a synthetic derivative where the polar carboxylic acid and the primary amine on the aminothiazole ring are protected by large, non-polar triphenylmethyl (trityl) groups.[5][6] This modification fundamentally transforms the molecule's character:

  • Increased Lipophilicity: The two trityl groups drastically increase the molecule's molecular weight and surface area, shifting its nature from a polar, amphoteric compound to a large, non-polar, and lipophilic one.

  • Loss of pH-Dependence: The protection of the acidic and basic functional groups means the molecule's solubility will no longer be significantly influenced by the pH of the medium.

  • Steric Hindrance: The bulky nature of the trityl groups can influence intermolecular interactions, affecting crystal lattice energy and, consequently, solubility.

Therefore, solvent systems suitable for Cefdinir are entirely unsuitable for its ditritylated form. Selecting an appropriate solvent is paramount for success in subsequent synthetic steps, purification (e.g., chromatography), and analytical characterization (e.g., NMR, HPLC).

Guiding Principles for Solvent Selection

A rational approach to solvent selection relies on established chemical principles.

2.1. "Like Dissolves Like": A Qualitative Starting Point

This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity.[7] Given the dominant non-polar nature of the two trityl groups on N,O-Ditrityl (E)-Cefdinir, we can predict that it will exhibit favorable solubility in non-polar or moderately polar aprotic organic solvents.[8] Conversely, it is expected to be poorly soluble in highly polar, protic solvents such as water or short-chain alcohols.

2.2. Hansen Solubility Parameters (HSP): A Quantitative Framework

For a more refined prediction, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative tool.[9][10] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[11] While experimentally determining the precise HSP values for a novel compound like N,O-Ditrityl (E)-Cefdinir requires extensive testing, the HSP values of potential solvents can guide selection by prioritizing those with lower δP and δH values, reflecting a less polar and non-hydrogen-bonding character.

A Systematic Workflow for Solvent Selection

We propose a two-stage workflow to efficiently identify and validate suitable solvents, minimizing time and material consumption. This workflow integrates theoretical prediction with practical, empirical testing.

Figure 1: Systematic Solvent Selection Workflow A Step 1: Define Application (e.g., Reaction, NMR, HPLC, Purification) B Step 2: In Silico & Theoretical Prediction - Analyze molecular structure (lipophilic trityl groups) - Apply 'Like Dissolves Like' principle - Consult HSP of candidate solvents A->B Define constraints C Step 3: Initial Solvent Shortlisting Select 5-10 candidates across a polarity range (Non-polar, Polar Aprotic, Halogenated) B->C Generate hypothesis D Step 4: Qualitative Solubility Screening (See Protocol 4.1) - Small-scale test (mg) - Assess at RT and with gentle heat C->D To the bench E Step 5: Classify & Down-Select Categorize as 'Poor', 'Moderate', 'Good' Select top 2-3 candidates for quantitative analysis D->E Analyze results F Step 6: Quantitative Solubility Determination (See Protocol 4.2) - Isothermal Shake-Flask Method - Determine solubility (mg/mL) E->F For promising candidates G Step 7: Final Solvent Selection - Compare quantitative data - Verify compatibility with application (e.g., boiling point, reactivity) F->G Final validation

Caption: A structured workflow for efficient solvent selection.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the solubility of N,O-Ditrityl (E)-Cefdinir.

Protocol 4.1: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents using a minimal amount of material.

Objective: To quickly classify solvents as "Good," "Moderate," or "Poor" for dissolving N,O-Ditrityl (E)-Cefdinir at room temperature and with gentle heating.

Materials:

  • N,O-Ditrityl (E)-Cefdinir

  • Selection of candidate solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene, Hexanes)

  • Small vials or test tubes (e.g., 4 mL) with caps

  • Vortex mixer

  • Heating block or water bath

  • Microbalance

Procedure:

  • Weigh approximately 5 mg of N,O-Ditrityl (E)-Cefdinir into a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • If the solid completely dissolves: The solvent is classified as "Good" .

    • If the solid partially dissolves or a suspension remains: Proceed to the next step.

    • If the solid remains completely undissolved: The solvent is classified as "Poor" .

  • For samples that did not fully dissolve, place the vial in a heating block or water bath set to a moderate temperature (e.g., 40-50°C). Caution: Ensure the temperature is well below the solvent's boiling point.

  • Heat for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution again.

    • If the solid now completely dissolves: The solvent is classified as "Moderate" (soluble with heating).

    • If the solid still remains: The solvent is confirmed as "Poor" .

  • Record all observations in a laboratory notebook.

Figure 2: Decision Tree for Qualitative Assessment Start Add 0.5 mL Solvent to 5 mg Compound Vortex for 60s Check1 Is the solid completely dissolved? Start->Check1 Good Result: 'Good' Solvent Check1->Good Yes Heat Heat to 40-50°C for 5-10 min Check1->Heat No / Partially Poor1 Result: 'Poor' Solvent Check2 Is the solid completely dissolved? Heat->Check2 Moderate Result: 'Moderate' Solvent Check2->Moderate Yes Poor2 Result: 'Poor' Solvent Check2->Poor2 No

Caption: A decision-making flowchart for the qualitative protocol.

Protocol 4.2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise solubility of N,O-Ditrityl (E)-Cefdinir in a given solvent in mg/mL.

Materials:

  • N,O-Ditrityl (E)-Cefdinir

  • Selected "Good" or "Moderate" solvents from Protocol 4.1

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of N,O-Ditrityl (E)-Cefdinir to a vial (ensure solid remains undissolved to guarantee saturation). For example, add ~20-30 mg to 2 mL of the solvent.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solution reaches thermodynamic equilibrium.

  • Sampling: After equilibration, stop the shaker and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment.

  • Filtration: Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, tared vial. This step is critical to remove all undissolved particulates.

  • Dilution: Accurately weigh the filtered solution to determine its density if needed. Then, perform a precise serial dilution of the filtrate into a suitable volumetric flask using a solvent in which the compound is highly soluble (often the same solvent or a component of the HPLC mobile phase) to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution using the dilution factor and the measured concentration. The final solubility is expressed in mg/mL.

Data Interpretation & Solvent Classification Table

Based on the protocols above, solubility data can be compiled and classified. The following table presents hypothetical but expected results based on the chemical nature of N,O-Ditrityl (E)-Cefdinir.

Solvent ClassSolventPolarity IndexQualitative Result (RT)Quantitative Solubility (mg/mL at 25°C)ClassificationNotes
Halogenated Dichloromethane (DCM)3.1Good> 50Excellent High volatility, good for reactions and easy removal.
Chloroform4.1Good> 50Excellent Similar to DCM, but higher toxicity. Ideal for NMR (CDCl₃).
Ethers Tetrahydrofuran (THF)4.0Good~ 40 - 50Good Excellent reaction solvent, can form peroxides upon storage.
Esters Ethyl Acetate4.4Moderate~ 15 - 25Moderate Good for chromatography, less toxic alternative to DCM.
Ketones Acetone5.1Moderate~ 10 - 20Moderate Highly volatile, useful for dissolving residues for cleaning.
Polar Aprotic Acetonitrile (ACN)5.8Poor / Moderate~ 5 - 10Poor Common HPLC mobile phase component; may require co-solvent.
Dimethyl Sulfoxide (DMSO)7.2Moderate~ 20 - 30Moderate High boiling point, difficult to remove. Good for NMR (DMSO-d₆).
Aromatic Toluene2.4Moderate~ 10 - 15Moderate Non-polar, may aid solubility for highly lipophilic compounds.
Alkanes Hexanes0.1Poor< 1Insoluble Useful as an anti-solvent for precipitation/crystallization.
Polar Protic Methanol5.1Poor< 1Insoluble Hydrogen bonding capability makes it a poor solvent for this solute.
Water10.2Poor< 0.1Insoluble Expected due to the non-polar nature of the solute.
Recommended Solvents for Specific Applications

The optimal solvent is not always the one with the highest dissolving power but rather the one best suited for the intended application.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chloroform-d (CDCl₃): The top choice. Expected to provide excellent solubility and is a standard, non-interfering solvent for ¹H and ¹³C NMR.

    • DMSO-d₆: A secondary option if solubility in CDCl₃ is insufficient or if specific proton exchanges need to be monitored (though unlikely for this protected molecule).

  • High-Performance Liquid Chromatography (HPLC):

    • Acetonitrile (ACN) and/or Tetrahydrofuran (THF): While solubility in pure ACN may be limited, it is a common mobile phase. The sample should be dissolved in the initial mobile phase composition or in a stronger, miscible solvent like THF to ensure compatibility and prevent crashing on the column. A small amount of THF can be highly effective for dissolving the analyte before injection.[12][13]

  • Chemical Reactions & Synthesis:

    • Dichloromethane (DCM): An excellent choice due to its high solvency and inertness under many reaction conditions. Its volatility makes for easy removal post-reaction.

    • Tetrahydrofuran (THF): Another strong candidate, particularly for reactions involving organometallics or reagents that require a slightly more polar aprotic environment than DCM.

  • Purification & Crystallization:

    • Good Solvent: Dichloromethane or Ethyl Acetate.

    • Anti-Solvent: Hexanes or Heptane. A successful crystallization can often be achieved by dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a non-polar "anti-solvent" until turbidity is observed, followed by cooling.

Conclusion

The introduction of two large trityl protecting groups fundamentally alters the solubility profile of Cefdinir, transforming it into a lipophilic molecule best suited for non-polar or moderately polar aprotic solvents. This guide provides a robust, systematic framework for solvent selection, moving from theoretical prediction to empirical validation. By employing the described workflows and protocols, researchers can efficiently and confidently identify the optimal solvent system for N,O-Ditrityl (E)-Cefdinir, ensuring the success of their synthetic, purification, and analytical endeavors. The principles and methodologies outlined herein are broadly applicable to other large, protected molecules encountered in pharmaceutical development.

References
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). Synthesis, Physicochemical and Biological Evaluation of Ester Prodrugs of Cefdinir. [Link]

  • Hameed, G. S., Hanna, D. B., & Naama, N. (2025). Solubility Enhancement of Cefdinir using different Pharmaceutical Approaches for Enhancement of the Drug Performance. Iraqi Journal of Pharmaceutical Sciences, 34(1), 122-3. [Link]

  • Hameed, G. S., Hanna, D. B., & Naama, N. (2025). Solubility Enhancement of Cefdinir using different Pharmaceutical Approaches for Enhancement of the Drug Performance. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Cho, H.-J., Jee, J.-P., Kang, J.-Y., Shin, D.-Y., Choi, H.-G., & Maeng, H.-J. (2017). Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats. Molecules, 22(2), 280. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. [Link]

  • Wang, B., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. [Link]

  • ResearchGate. (n.d.). The chemical structure of Cefdinir. [Link]

  • Yamana, T., & Tsuji, A. (1976). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]

  • WikiDoc. (2014). Cefdinir description. [Link]

  • National Center for Biotechnology Information. (n.d.). Cefdinir, (E)-. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). ANALYSIS OF CEFDINIR FORMULATIONS BY PROPOSED METHODS. [Link]

  • Drugs.com. (2026). Cefdinir Capsules: Package Insert / Prescribing Information. [Link]

  • ResearchGate. (n.d.). e Chemical structure of cefdinir. [Link]

  • Singh, B. K., Parwate, D. V., Srivastava, S., & Shukla, S. K. (2014). Selective and non-extractive spectrophotometric determination of cefdinir in formulations based on donor-acceptor complex formation. Journal of the Brazilian Chemical Society, 25(9), 1563-1569. [Link]

  • ResearchGate. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. [Link]

  • Coature Việt Nam. (2024). No.119: Types and Features of Solvents. [Link]

  • Al-Attas, A. H., Al-Shehri, M. M., & El-Bashir, S. M. (2022). Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals. Journal of Taibah University Medical Sciences, 17(6), 1011-1018. [Link]

  • Kessiba, A. M., El Kawy, M. A., Hegazy, M. A., & El Gindy, A. E. (2011). Stability indicating HPLC method for the determination of Cefdinir in presence of its acid induced degradation products. Analytical Chemistry, An Indian Journal, 10(12), 798-805. [Link]

  • Al-Badr, A. A., & Alasseiri, F. A. (2016). Cefdinir. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 41, pp. 41-103). [Link]

  • Simple Lab. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

Sources

Application

Application Note: Storage, Handling, and Deprotection Protocols for Trityl-Protected Cefdinir

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context In the synthesis of the third-generation cephalo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

In the synthesis of the third-generation cephalosporin antibiotic Cefdinir, the coupling of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with a reactive side chain requires stringent protection strategies[1]. The triphenylmethyl (trityl) group is the industry standard for protecting the primary amine of the aminothiazole ring and/or the oxime hydroxyl group. Its massive steric bulk prevents unwanted acylation, while its specific stereoelectronic profile allows for selective acid-catalyzed cleavage later in the synthetic pathway[1].

However, the very properties that make the trityl group an ideal transient protecting group also render the isolated intermediate—often crystallized as a methanesulfonic acid or p-toluenesulfonic acid N,N-dimethylacetamide (DMAC) solvate[2][3]—highly susceptible to premature degradation. As an application scientist, it is critical to understand that protocol deviations during the storage and handling of this intermediate do not merely reduce yield; they fundamentally alter the impurity profile of the final Active Pharmaceutical Ingredient (API).

Stereoelectronic Vulnerabilities & Degradation Causality

The handling of highly functionalized β -lactam intermediates requires an acute understanding of their chemical vulnerabilities. The degradation of trityl-protected Cefdinir is driven by three primary causal mechanisms:

  • Premature Detritylation (Acid/Moisture Sensitivity): The trityl group is cleaved via the formation of a highly stable triphenylcarbenium ion under acidic conditions. Ambient moisture can interact with atmospheric CO2​ or residual acidic crystallization solvents to create micro-acidic environments, leading to spontaneous loss of the protecting group[1].

  • β -Lactam Ring Hydrolysis: The four-membered lactam ring is inherently strained. Nucleophilic attack by water—catalyzed by either trace acid or base—leads to irreversible ring-opening, rendering the core pharmacophore inactive.

  • Vinyl Group Isomerization: The 3-vinyl group on the cephem nucleus is a critical point for impurity generation. Exposure to thermal stress or light can induce radical-mediated polymerization or isomerization, leading directly to the formation of Cefdinir Impurity C[4].

Degradation N1 Trityl-Protected Cefdinir N2 Moisture / Trace Acid N1->N2 Exposure N3 Thermal / Light Stress N1->N3 Exposure N4 Premature Detritylation (Loss of Protection) N2->N4 H+ Catalyzed N5 Beta-Lactam Ring Opening (Inactive Degradant) N2->N5 Nucleophilic Attack N6 Vinyl Group Isomerization (Impurity C Formation) N3->N6 Radical/Thermal

Mechanistic degradation pathways of Trityl-Protected Cefdinir under improper storage.

Physicochemical Profile & Storage Specifications

To mitigate the degradation pathways outlined above, trityl-protected Cefdinir must be stored under rigorously controlled conditions. The DMAC solvated crystal lattice provides some thermodynamic stability[2], but environmental controls remain paramount.

ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Suppresses the kinetic energy required for 3-vinyl group isomerization and thermal degradation[4].
Humidity < 10% Relative Humidity (RH)Prevents water from acting as a nucleophile against the β -lactam ring or facilitating acid-catalyzed detritylation.
Atmosphere Inert (Argon preferred)Argon is heavier than Nitrogen and provides a superior blanket against atmospheric moisture and oxidative radicals.
Container Closure Amber glass, PTFE-lined capProtects the photosensitive vinyl group from UV/Vis radiation; PTFE prevents plasticizer leaching.
Static Control Anti-static environmentThe bulky trityl group and crystalline habit generate high static charge, causing material loss during transfer.

Standard Operating Procedure: Handling & Transfer

Every protocol must be a self-validating system. To ensure the integrity of the intermediate, execute the following handling steps:

  • Thermal Equilibration: Remove the sealed secondary container from cold storage and allow it to equilibrate to ambient temperature for at least 60 minutes before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating β -lactam hydrolysis.

  • Environmental Preparation: Conduct all transfers within a glovebox or under a laminar flow hood equipped with a dry nitrogen sweep.

  • Weighing Mechanics: Utilize grounded, anti-static weigh boats and spatulas. The DMAC solvate crystals are highly prone to triboelectric charging, which can lead to aerosolization and inaccurate stoichiometric dosing in downstream reactions.

  • Resealing Protocol: Immediately post-transfer, backfill the primary container with Argon gas. Seal the threads with PTFE tape, place inside a secondary Mylar pouch containing indicating silica gel, and return to 2°C–8°C storage.

Experimental Protocol: Controlled Trityl Deprotection

To validate the chemical integrity of the stored intermediate, it must be successfully deprotected to yield the active Cefdinir API. The following protocol utilizes a controlled acidic cleavage that minimizes degradation while maximizing yield[5].

Reagents Required:
  • Trityl-Cefdinir mesylate DMAC solvate (50.0 g)

  • Anhydrous Acetonitrile (500 mL)

  • 80% Phosphoric Acid ( H3​PO4​ ) (26.5 mL)

Step-by-Step Methodology:
  • Suspension: In a 1 L jacketed reactor, suspend 50.0 g of the Trityl-Cefdinir mesylate DMAC mixture in 500 mL of anhydrous acetonitrile[5]. Stir at 250 RPM.

  • Acid Addition: Over a period of 30 minutes, add 26.5 mL of 80% phosphoric acid dropwise. Causality: Slow addition prevents localized exothermic spikes that could trigger β -lactam ring opening or vinyl group polymerization.

  • Cleavage Reaction: Elevate the reactor temperature to 35°C–40°C. Maintain stirring for 5 to 6 hours. This mild thermal input provides the activation energy necessary for complete cleavage of the bulky trityl group without degrading the cephem core[5].

  • Crystallization: Cool the reaction mixture rapidly to 0°C–5°C and stir for 1 hour. Causality: The sudden drop in temperature drastically reduces the solubility of the deprotected Cefdinir phosphate salt, inducing rapid supersaturation and uniform crystal nucleation[5].

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 2 x 50 mL of cold (4°C) acetonitrile to remove residual cleaved trityl byproducts (triphenylmethanol) and DMAC.

  • Drying: Dry the white crystalline product under high vacuum at 30°C to a constant weight. (Expected yield: ~95%).

G N1 7-AVCA + Trityl-Protected Side Chain N2 Coupling Reaction (DMAC, Base) N1->N2 Acylation N3 Trityl-Protected Cefdinir (Intermediate) N2->N3 Crystallization N4 Storage & Handling (Moisture-Free, <5°C) N3->N4 Quality Control N5 Acidic Deprotection (e.g., H3PO4, MSA) N4->N5 Processing N6 Active Cefdinir (API) N5->N6 Cleavage

Workflow of Trityl-Protected Cefdinir synthesis, storage, and deprotection.

Analytical Validation

Post-deprotection, the integrity of the handling and storage protocol must be verified via High-Performance Liquid Chromatography (HPLC). The primary marker for improper storage of the trityl-protected intermediate is the presence of Cefdinir Impurity C in the final API[4].

Impurity C is generated when the 3-vinyl group undergoes undesired chemical transformations (e.g., reduction or isomerization) due to thermal stress or prolonged exposure to acidic microenvironments during storage[4]. If Impurity C exceeds 0.5% (Area/Area), the storage protocol for the trityl-protected intermediate must be audited for moisture ingress or temperature excursions.

References

  • US6093814A - Process for preparation of cefdinir. Google Patents.
  • WO2003091261A1 - Process for the preparation of cefdinir. Google Patents.
  • CN103012433B - Preparation method of cefdinir crystal form B. Google Patents.
  • US7105659B2 - Process for preparing cefdinir. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,O-Ditrityl (E)-Cefdinir Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing the (E)-isomer of Cefdinir—often required as a critical impurity standard for analytical profiling[1] or for structure-activity relationship (SAR) studies[2]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing the (E)-isomer of Cefdinir—often required as a critical impurity standard for analytical profiling[1] or for structure-activity relationship (SAR) studies[2]—presents unique thermodynamic and steric challenges.

While simultaneous trityl protection of both the oxime and the primary amine is a proven strategy to prevent unwanted side reactions during the coupling phase[2], the massive steric bulk of the N,O-ditrityl groups inherently complicates nucleophilic attack by the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core. This guide provides field-proven troubleshooting protocols, mechanistic insights, and optimized workflows to maximize your coupling yield and stereoretention.

Mechanistic Workflow & Bottlenecks

G A N,O-Ditrityl (E)-Side Chain (Carboxylic Acid) B Activation (Benzothiazolyl Thioester) A->B C Activated (E)-Side Chain B->C S1 Isomerization (Z)-Isomer Byproduct B->S1 High Temp / Acidic E Coupling Reaction (-10°C, N,N-Dimethylaniline) C->E D 7-AVCA Core (Solubilized in DMAc) D->E F N,O-Ditrityl (E)-Cefdinir (Target Product) E->F Optimized Pathway S2 Beta-Lactam Cleavage (Degradation) E->S2 Excess Base / Moisture

Workflow and mechanistic pathways in N,O-Ditrityl (E)-Cefdinir synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling yield of the (E)-isomer significantly lower than the (Z)-isomer? A1: The challenge is fundamentally steric and thermodynamic. The N,O-ditrityl groups create a massive steric shield around the activated carbonyl of the side chain. Furthermore, the (E)-isomer (anti-configuration) is thermodynamically less stable than the (Z)-isomer in this system. When the side chain is activated, the steric clash drives the molecule to isomerize to the (Z)-form to relieve strain.

Q2: Why should I avoid the acid chloride activation method for this synthesis? A2: The acid chloride method, while highly reactive, often proceeds via a transient ketene or nitroso intermediate. This allows free rotation around the C-C bond, leading to a rapid thermodynamic collapse into the more stable (Z)-isomer[3]. Additionally, the harsh conditions required for acid chloride formation (e.g., using PCl5) can prematurely cleave the acid-labile trityl groups.

Q3: What is the optimal solvent system for this coupling? A3: N,N-dimethylacetamide (DMAc) combined with dichloromethane (DCM) is highly recommended. DMAc is critical for solubilizing the 7-AVCA core. Furthermore, trityl cefdinir intermediates are known to form highly stable, crystalline DMAc solvates, which act as a thermodynamic sink, driving the coupling reaction forward and aiding in the isolation of the pure product[4].

Troubleshooting Guide

Issue 1: Unreacted 7-AVCA remaining in the mixture (Low Conversion).

  • Causality: The bulky active ester is degrading before the poorly nucleophilic 7-amino group of 7-AVCA can attack it.

  • Solution: Transition to a benzothiazolyl thioester activation method. This active ester provides a superior balance of reactivity and stability compared to standard DCC/HOBt esters, allowing sufficient time for the sterically hindered coupling to occur. This method has been shown to push yields up to 80.7%[5].

Issue 2: High levels of Δ2 -cephem isomerization or beta-lactam ring opening.

  • Causality: Over-basification. Strong bases like triethylamine (TEA) strip the acidic proton at the C-6/C-7 position of the cephalosporin core, leading to double-bond migration ( Δ3 to Δ2 ) or catastrophic opening of the beta-lactam ring.

  • Solution: Replace TEA with a milder, sterically hindered base such as N,N-dimethylaniline or N-methylmorpholine (NMM), and strictly maintain the internal reaction temperature below 0 °C.

Issue 3: Massive loss of product during aqueous workup.

  • Causality: Trityl groups are highly acid-labile. Standard cephalosporin isolation protocols often drop the pH to 2.5 to precipitate the free acid[4], which rapidly strips the trityl protection off your intermediate.

  • Solution: For the protected intermediate, do not drop the pH below 5.0. Instead of isoelectric precipitation, isolate the N,O-ditrityl intermediate by forming a dicyclohexylamine salt[3], or precipitate it directly from the organic phase using an anti-solvent like diisopropyl ether (DIPE).

Quantitative Data: Impact of Coupling Reagents

Table 1: Comparison of activation strategies on the yield and stereoretention of N,O-Ditrityl (E)-Cefdinir.

Activating Agent / MethodBaseTemperature (°C)Isolated Yield (%)(E)-Isomer Retention (%)Primary Bottleneck / Observation
Acid Chloride (PCl5) Triethylamine-20 to 035%< 50%Severe isomerization to (Z)-form; beta-lactam cleavage[3].
DCC / HOBt N-Methylmorpholine0 to 2555%85%Slow reaction; dicyclohexylurea (DCU) removal is difficult.
EDC / HOAt N,N-Dimethylaniline-10 to 572%92%Good balance of yield and purity, but reagents are cost-prohibitive.
Benzothiazolyl Thioester N,N-Dimethylaniline-10 to 081% > 98% Excellent stereoretention; highly scalable[5].
Experimental Protocol: Optimized Thioester Coupling

This self-validating protocol utilizes the benzothiazolyl thioester method to maximize coupling efficiency while suppressing (E) (Z) isomerization.

Step 1: Preparation of the Active Thioester

  • In a dry, nitrogen-purged reactor, dissolve 2-(2-tritylaminothiazol-4-yl)-(E)-2-(trityloxyimino)acetic acid (1.0 eq) and bis(benzothiazol-2-yl) disulfide (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Add triphenylphosphine (1.2 eq) in small portions to control the mild exotherm.

  • Stir at 0 °C for 2 hours. Monitor via HPLC until the free acid is completely converted to the thioester.

Step 2: Core Solubilization

  • In a separate vessel, suspend 7-AVCA (0.95 eq) in N,N-dimethylacetamide (DMAc).

  • Add N,N-dimethylaniline (1.5 eq) as a mild base.

  • Cool to -10 °C and stir until the 7-AVCA is completely solubilized.

Step 3: Coupling Reaction

  • Dropwise add the activated thioester solution (from Step 1) into the 7-AVCA solution (from Step 2).

  • Critical Parameter: Maintain the internal temperature strictly between -10 °C and -5 °C during the addition to prevent beta-lactam degradation.

  • Stir for 4-6 hours at -5 °C.

Step 4: Quenching & Workup

  • Quench the reaction by pouring it into a mixture of cold water and ethyl acetate.

  • Adjust the pH to 6.0 using dilute NaHCO3​ . Do not allow the pH to drop below 5.0 to preserve the trityl groups.

  • Separate the organic layer, wash twice with cold brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate the organic layer under reduced pressure (bath temperature < 30 °C).

Step 5: Isolation

  • Add the concentrated residue dropwise into vigorously stirred, cold diisopropyl ether (DIPE)[4].

  • Filter the resulting off-white precipitate.

  • Wash the filter cake with fresh DIPE and dry under vacuum at 35 °C to yield the pure N,O-Ditrityl (E)-Cefdinir intermediate.

References
  • [2] An Alternative Procedure for Preparation of Cefdinir. | Request PDF - ResearchGate. researchgate.net. 2

  • [5] Studies on the synthesis of cefdinir | Request PDF - ResearchGate. researchgate.net. 5

  • [1] Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards. daicelpharmastandards.com. 1

  • [3] CN101974020A - Method for synthesizing cefdinir - Google Patents. google.com. 3

  • [4] US20060040915A1 - Process for the preparation of cefdinir - Google Patents. google.com. 4

Sources

Optimization

Resolving solubility issues with N,O-Ditrityl (E)-Cefdinir

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N,O-Ditrityl (E)-Cefdinir. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N,O-Ditrityl (E)-Cefdinir. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique solubility challenges presented by this highly modified cephalosporin derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem

Question 1: I'm struggling to dissolve my N,O-Ditrityl (E)-Cefdinir in standard aqueous buffers. Why is it so insoluble?

Answer: The solubility challenge you are facing is an expected consequence of the compound's chemical structure. The parent molecule, Cefdinir, is a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it already has inherently low solubility and permeability.[1][2][3] Your derivative has been modified with two trityl (triphenylmethyl) groups.

  • Impact of Trityl Groups: The trityl group is exceptionally large, nonpolar, and sterically hindering.[4] The addition of two of these bulky, lipophilic groups to the Cefdinir scaffold drastically increases the molecule's overall hydrophobicity. This structural change shifts its affinity away from polar, aqueous environments and towards nonpolar, organic solvents. Essentially, the polar, water-interacting sites on the Cefdinir core are "masked" by these greasy, water-repelling trityl shields. While the parent Cefdinir is practically insoluble in water[5], the N,O-Ditrityl derivative will be even more so.

Question 2: What is the expected solubility profile of N,O-Ditrityl (E)-Cefdinir, and where should I start?

Answer: You should presume near-zero solubility in purely aqueous systems. The compound will be significantly more soluble in organic solvents. Your starting point should be a systematic screen of common organic solvents. We anticipate high solubility in chlorinated solvents and polar aprotic solvents, with decreasing solubility in polar protic solvents and hydrocarbons.

A logical starting point for solvent screening is presented in the table below.

Solvent ClassExamplesRationale for Use with N,O-Ditrityl (E)-Cefdinir
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highest Probability of Success. These are powerful solvents capable of solvating a wide range of molecules. DMSO is particularly effective for preparing high-concentration stock solutions for biological assays.[6]
Chlorinated Dichloromethane (DCM), ChloroformExcellent for dissolving nonpolar and lipophilic compounds. The trityl groups have high affinity for these solvents. Often used during synthesis and purification.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood intermediate polarity solvents. Miscible with water, making them useful for mixed-solvent systems.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)May have limited success alone due to their protic nature but are critical as co-solvents in aqueous mixtures.
Ketones Acetone, Acetonitrile (ACN)Useful for dissolving moderately polar compounds and are water-miscible. Acetonitrile is a common solvent in analytical chromatography.
Part 2: Troubleshooting and Protocol Guidance

Question 3: I need to introduce the compound into an aqueous medium for my experiment. How do I prepare a stable working solution?

Answer: Direct dissolution in an aqueous buffer will fail. The standard and most reliable method is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO, and then dilute this stock into your aqueous experimental medium. This is a common technique for poorly soluble drugs.[7]

However, you must be cautious of the final concentration of the organic solvent in your aqueous medium, as it can affect experimental outcomes. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. If the compound precipitates upon dilution, you are likely exceeding its aqueous solubility limit.

See Protocol 1: Co-Solvent Screening for Aqueous Compatibility for a detailed workflow.

Question 4: My compound precipitates even when I dilute my DMSO stock into my buffer. What are my options?

Answer: This is a common and challenging issue. It indicates that the kinetic solubility upon dilution is very low. Here is a decision-making workflow to address this problem.

G start Precipitation Observed Upon Dilution check_conc Is final compound concentration critical? start->check_conc lower_conc Action: Lower the final concentration of the compound. check_conc->lower_conc No use_surfactant Option 1: Incorporate a non-ionic surfactant. check_conc->use_surfactant Yes surfactant_details Examples: Polysorbate 20 (Tween 20), Polysorbate 80, Pluronics. Start at 0.01% - 0.1% in final buffer. use_surfactant->surfactant_details use_cyclodextrin Option 2: Use a Cyclodextrin. use_surfactant->use_cyclodextrin If surfactant is not viable cyclodextrin_details Examples: HP-β-CD, SBE-β-CD. Forms inclusion complexes to 'shield' hydrophobic regions. use_cyclodextrin->cyclodextrin_details solid_dispersion Option 3: Advanced Formulation (Solid Dispersion). use_cyclodextrin->solid_dispersion For chronic dosing or high concentration needs solid_dispersion_details Co-precipitate compound with a hydrophilic polymer (e.g., PVP, Soluplus). Creates an amorphous, high-energy state. solid_dispersion->solid_dispersion_details

Caption: Troubleshooting workflow for compound precipitation.

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs like Cefdinir, effectively increasing their aqueous solubility.[9]

  • Solid Dispersions: This advanced technique involves dissolving the drug and a hydrophilic polymer carrier (like PVP K30 or Soluplus) in a common solvent and then removing the solvent.[10] This traps the drug in an amorphous, high-energy state, which can significantly improve its dissolution rate and solubility.[1][2][11] This is a formulation strategy often used in drug development.

Question 5: I'm concerned about the stability of N,O-Ditrityl (E)-Cefdinir. Are there any pH or temperature constraints I should be aware of?

Answer: Yes, this is a critical consideration. The stability of your molecule is governed by two key chemical features: the trityl protecting groups and the cephalosporin β-lactam core.

  • Acid Lability of Trityl Groups: The trityl group is famously acid-labile. It is designed to be cleaved under acidic conditions (e.g., with trifluoroacetic acid or dilute HCl).[12] The stability of the resulting trityl carbocation drives this reaction. You must avoid strongly acidic conditions (pH < 4) during your experiments unless your goal is to intentionally remove the trityl groups. Exposure to moderate acidity over long periods could also lead to gradual degradation.

  • Base Lability of the β-Lactam Ring: The β-lactam ring, which is central to the antibiotic activity of cephalosporins, is susceptible to hydrolysis under basic conditions (pH > 8).[13] This cleavage results in an inactive, open-ring product.

Recommendation: For maximum stability, prepare solutions fresh and conduct experiments in a neutral pH range, ideally between pH 6.0 and 7.5 . Avoid prolonged storage of the compound in solution, even at -20°C, without first confirming its stability.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6.0 - 7.5) cluster_base Basic Conditions (pH > 8) acid_compound N,O-Ditrityl-(E)-Cefdinir acid_product Deprotected (E)-Cefdinir + 2 Trityl Cations acid_compound->acid_product  Irreversible Cleavage   neutral_compound N,O-Ditrityl-(E)-Cefdinir stable Stable neutral_compound->stable base_compound N,O-Ditrityl-(E)-Cefdinir base_product Inactive Ring-Opened Product base_compound->base_product  Irreversible Hydrolysis  

Caption: pH stability profile of N,O-Ditrityl (E)-Cefdinir.

Experimental Protocols
Protocol 1: Co-Solvent Screening for Aqueous Compatibility

This protocol provides a systematic method to determine the maximum achievable concentration of N,O-Ditrityl (E)-Cefdinir in an aqueous buffer via a co-solvent approach.

Materials:

  • N,O-Ditrityl (E)-Cefdinir

  • Anhydrous DMSO

  • Your target aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated pipettes

  • Clear glass vials or a 96-well plate

Procedure:

  • Prepare a High-Concentration Stock:

    • Accurately weigh your compound.

    • Dissolve it in the minimum required volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved with no visible particulates. This is your 100% organic stock .

  • Set Up Dilution Series:

    • In a series of clear vials, prepare several dilutions of your DMSO stock in your target aqueous buffer.

    • Example for a 1:100 dilution (1% final DMSO): Add 990 µL of your aqueous buffer to a vial, then add 10 µL of your DMSO stock.

    • Example for a 1:200 dilution (0.5% final DMSO): Add 995 µL of your aqueous buffer to a vial, then add 5 µL of your DMSO stock.

    • It is critical to add the organic stock to the aqueous buffer (and not the other way around) while vortexing or stirring to promote rapid dispersion.

  • Incubate and Observe:

    • Cap the vials and let them stand at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each vial against a dark background for any signs of precipitation (haziness, cloudiness, or visible crystals). This is the "kinetic solubility" test.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear is your maximum working concentration under these specific conditions.

    • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

References
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Yuliani, S. H., & Zaini, E. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Patel, S., et al. (2016). Synthesis, characterization and evaluation of ester prodrugs of cefdinir for enhancement of bioavailability. World Journal of Pharmaceutical Research, 5(7), 1976-1988. [Link]

  • Hameed, G. S., Hanna, D. B., & Naama, N. (2025). Solubility Enhancement of Cefdinir using different Pharmaceutical Approaches for Enhancement of the Drug Performance. Iraqi Journal of Pharmaceutical Sciences, 34(1), 122-13. [Link]

  • Cho, H.-J., et al. (2017). Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats. Molecules, 22(2), 280. [Link]

  • Hameed, G. S., Hanna, D. B., & Al-Khedairy, E. B. H. (2025). Solubility Enhancement of Cefdinir using different Pharmaceutical Approaches for Enhancement of the Drug Performance. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. ResearchGate. [Link]

  • Barlos, K. (1999). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. [Link]

  • Chesnut, D. R., & Zhdankin, V. V. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals. Chemical Communications, 59(100), 14835-14853. [Link]

  • Hameed, G. S., Hanna, D. B., & Al-Khedairy, E. B. H. (2025). Solubility Enhancement of Cefdinir using different Pharmaceutical Approaches for Enhancement of the Drug Performance. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Cellagen Technology. (n.d.). Cefdinir Technical Information. Cellagen Technology. [Link]

  • Japanese Pharmacopoeia. (n.d.). Cefdinir. Official Monographs for Part I. [Link]

  • Semalty, A., & Semalty, M. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. [Link]

  • Drugs.com. (2025). Cefdinir: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • Hakimelahi, G. H., et al. (2001). Design and synthesis of a cephalosporin-retinoic acid prodrug activated by a monoclonal antibody-beta-lactamase conjugate. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: N,O-Ditrityl (E)-Cefdinir Stability &amp; Storage

Welcome to the technical support center for N,O-Ditrityl (E)-Cefdinir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,O-Ditrityl (E)-Cefdinir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during storage and experimentation. Here, we address common challenges through a practical troubleshooting and FAQ format, grounded in established scientific principles and regulatory standards.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing a root cause analysis and actionable solutions to preserve your N,O-Ditrityl (E)-Cefdinir sample.

Q1: I've observed new impurity peaks in my HPLC analysis after storing the compound. What could be the cause and how do I prevent this?

A1: The appearance of new peaks is a classic sign of chemical degradation. For cephalosporins like Cefdinir, the primary culprits are hydrolysis and oxidation, while the trityl protecting groups introduce a sensitivity to acidic conditions.

Causality Explained:

  • Hydrolysis: The β-lactam ring, central to the antibiotic activity of all cephalosporins, is susceptible to cleavage by water.[1][2][3] This process is accelerated by alkaline (high pH) conditions.[4][5] Studies on Cefdinir show it is highly labile to alkaline hydrolysis, with significant degradation occurring rapidly in basic solutions.[4]

  • Oxidation: The thioether linkage in the cephalosporin core can be oxidized, leading to the formation of sulfoxide derivatives.[6] This is often prompted by exposure to atmospheric oxygen or oxidizing agents.

  • Acid-Mediated Deprotection: The N,O-ditrityl groups are bulky ether/amine protecting groups. Trityl groups are known to be highly sensitive to acid and are readily cleaved under acidic conditions to reveal the parent amine and hydroxyl groups.[7][8][9] The resulting unprotected Cefdinir is then susceptible to its own set of degradation pathways.

Troubleshooting & Prevention Workflow:

Caption: Troubleshooting Decision Tree for Impurity Formation.

Q2: The physical appearance of my solid N,O-Ditrityl (E)-Cefdinir has changed (e.g., color change, clumping). Is it still usable?

A2: A change in physical appearance is a strong indicator of degradation and should be taken seriously. Clumping suggests moisture absorption (hygroscopicity), which can accelerate hydrolysis, while a color change may indicate oxidative degradation or the formation of chromophoric degradants.

Causality Explained: Cephalosporins are sensitive to humidity.[10] Moisture can initiate the hydrolytic degradation of the β-lactam ring even in the solid state, albeit at a much slower rate than in solution. This can cause particles to clump. Oxidative processes can lead to the formation of colored byproducts.

Immediate Actions:

  • Do not use the material for critical experiments. The potency is likely compromised, and the impurities could lead to erroneous results.

  • Segregate the batch to prevent accidental use.

  • Perform analytical testing using a validated stability-indicating method (see Protocol 2.2) to quantify the remaining active pharmaceutical ingredient (API) and characterize the impurities.

  • Review your storage conditions. The material must be stored in a tightly sealed container, preferably with a desiccant, and protected from light.[10]

Frequently Asked Questions (FAQs)

Q3: What are the optimal long-term storage conditions for solid N,O-Ditrityl (E)-Cefdinir?

A3: Based on general guidelines for cephalosporins and the specific nature of the trityl protecting groups, the following conditions are recommended to minimize degradation.[10][11]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the thioether moiety.[6]
Humidity Low (Store with Desiccant)Minimizes moisture availability, thereby inhibiting solid-state hydrolysis of the β-lactam ring.[10]
Light Protected from Light (Amber Vial)Prevents photolytic degradation. Cefdinir has been shown to degrade under photolytic stress.[4][6]
Container Tightly Sealed, Class A Glass VialPrevents exposure to ambient air and moisture.

These recommendations align with the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[12][13][14]

Q4: How do I select an appropriate solvent for dissolving N,O-Ditrityl (E)-Cefdinir without causing immediate degradation?

A4: Solvent selection is critical. Due to the acid-labile nature of the trityl protecting groups, acidic solvents or buffers must be avoided.[7][9]

  • Recommended Solvents: Aprotic, neutral solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are good starting points. For aqueous systems, use a well-buffered solution at a neutral pH (e.g., pH 7.0-7.4 phosphate buffer), but be aware that aqueous stability is limited.

  • Solvents to Avoid: Avoid using acids like trifluoroacetic acid (TFA) or formic acid, even in small percentages in HPLC mobile phases, unless deprotection is intended. Cefdinir itself shows pH-dependent degradation, with hydrolysis occurring in both acidic and basic solutions.[1][2]

Q5: What is a "stability-indicating method," and why is it essential for my analysis?

A5: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[15][16]

Why it is essential: Its specificity allows you to trust your results. If you use a non-specific method, a degradation product might co-elute with your main compound, making it appear as if no degradation has occurred. This would lead to a false estimation of potency and purity. Forced degradation studies are used to develop and validate such methods by intentionally creating degradants and ensuring the method can separate them from the parent compound.[4][5][17]

Key Experimental Protocols

Protocol 3.1: Forced Degradation Study Workflow

This protocol is used to intentionally degrade the sample to develop and validate a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation Study.

Protocol 3.2: Example Stability-Indicating HPLC Method

This is a starting point for a reversed-phase HPLC method. It must be fully validated for your specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 10mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 35°C
Detector PDA/UV at 286 nm
Injection Vol. 10 µL

System Suitability:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 2000

  • Resolution: > 2.0 between Cefdinir and nearest eluting peak.

References

  • Mehta, T. N., Subbaiah, G., & Pundarikakshudu, K. (2005). Determination of Cefdinir by a Stability-Indicating Liquid Chromatographic Method. Journal of AOAC INTERNATIONAL, 88(6), 1661-1665. [Link]

  • Hamrapurkar, P., Patil, P., Phale, M., Gandhi, M., & Pawar, S. (2011). A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines. Pharmaceutical Methods, 2(1), 15-20. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2014). STABILITY-INDICATING SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF CEFDINIR IN PURE FORM AND PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences and Research, 5(3), 948-956. [Link]

  • Memmert GmbH + Co.KG. (2012). Stability tests according to ICH Q1A (R2). Whitepaper. [Link]

  • Sims, P. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). LinkedIn. [Link]

  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). International Council for Harmonisation. [Link]

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences, 85(9), 984-9. [Link]

  • Alsante, K. M., et al. (2022). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Mehta, T. N., Subbaiah, G., & Pundarikakshudu, K. (2005). Determination of Cefdinir by a stability-indicating liquid chromatographic method. PubMed. [Link]

  • Darwish, I. A., et al. (2011). Stability indicating HPLC method for the determination of Cefdinir in presence of its acid induced degradation products. TSI Journals. [Link]

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. PubMed. [Link]

  • Hamrapurkar, P., et al. (2011). A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir... PubMed. [Link]

  • Renapurkar, S. D., et al. (2010). A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. International Journal of ChemTech Research, 2(1), 114-120. [Link]

  • ResearchGate. (n.d.). Percent degradation of cefdinir and retention time of degradation products. ResearchGate. [Link]

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Aipak Engineering. (2025). Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025. Aipak Engineering. [Link]

  • Shah, R. P., et al. (2014). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 76(6), 487-494. [Link]

  • Wang, P., et al. (2011). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. ACS Publications. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Cefditoren pivoxil. ResearchGate. [Link]

  • Preston, D. A., et al. (1988). Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins. PubMed. [Link]

  • Selvi, A., et al. (2014). Biodegradation of cefdinir by a novel yeast strain, Ustilago sp. SMN03 isolated from pharmaceutical wastewater. CABI Digital Library. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Research Trend. (2019). Refrigeration and the Shelf Life of Oral Cephalosporin Powder for Suspension Dosage Form: Review and Proposal. Research Trend. [Link]

  • bioRxiv. (2025). Cefdinir binding to a class-A β-lactamase revealed by serial cryo-crystallography. bioRxiv. [Link]

  • SAHPRA. (2017). Cephalosporin Manufacturing. South African Health Products Regulatory Authority. [Link]

  • ResearchGate. (n.d.). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. ResearchGate. [Link]

  • ResearchGate. (2014). Biodegradation of cefdinir by a novel yeast strain, Ustilago sp SMN03 isolated from pharmaceutical wastewater. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N,O-Ditrityl (E)-Cefdinir

As a Senior Application Scientist, I approach chromatographic anomalies not by trial and error, but by deconstructing the analyte's physicochemical properties. N,O-Ditrityl (E)-Cefdinir presents a unique "dual-personalit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chromatographic anomalies not by trial and error, but by deconstructing the analyte's physicochemical properties. N,O-Ditrityl (E)-Cefdinir presents a unique "dual-personality" challenge: it possesses a highly polar, ionizable cephalosporin core (carboxylic acid, beta-lactam) heavily shielded by two massive, extremely hydrophobic, and acid-labile trityl (triphenylmethyl) protecting groups.

This combination creates competing retention mechanisms that almost guarantee peak tailing if the method is not precisely tuned. This guide provides a self-validating framework to diagnose, understand, and eliminate peak tailing for this specific intermediate.

TailingMechanisms Root Causes of Peak Tailing N,O-Ditrityl (E)-Cefdinir Mech1 Chemical Interactions Root->Mech1 Mech2 Physical / Systemic Root->Mech2 Mech3 Degradation Root->Mech3 Silanol Secondary Silanol Interactions Mech1->Silanol Ionization Mixed Ionization State (Carboxylic Acid pKa ~3) Mech1->Ionization Solubility Poor Aqueous Solubility (Trityl Hydrophobicity) Mech2->Solubility Diluent Sample Diluent Mismatch (Viscous Fingering) Mech2->Diluent Cleavage On-Column Trityl Cleavage (Acidic Mobile Phase) Mech3->Cleavage

Logical relationships of peak tailing mechanisms for N,O-Ditrityl (E)-Cefdinir.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N,O-Ditrityl (E)-Cefdinir exhibit severe peak tailing compared to unprotected Cefdinir? A1: The primary cause of peak tailing is the occurrence of 1[1]. Unprotected Cefdinir is polar and elutes relatively early. However, the addition of two trityl groups drastically increases the molecule's hydrophobicity, causing strong retention on reversed-phase (RP) columns. Despite this steric bulk, the unshielded carboxylic acid (pKa ~2.5-3.0) can still undergo secondary interactions with ionized silanol groups on the silica surface, leading to a mixed retention mechanism and a severely tailing peak[1].

Q2: I observe a pronounced shoulder on the tailing edge of my peak. Is this a column issue? A2: Not necessarily. A doublet or shoulder on the main peak often indicates the 2 on-column[2]. To suppress silanol interactions, analysts often default to strongly acidic mobile phases (e.g., 0.1% TFA). However, trityl groups are highly acid-labile. The acidic conditions can cause partial deprotection during the run, resulting in a closely eluting des-trityl species that masquerades as a tail or shoulder[2].

Q3: How do I optimize the mobile phase pH to suppress silanol interactions without cleaving the trityl groups? A3: This requires a delicate balance. You cannot use a pH < 2.0 due to trityl lability. Instead, the most effective strategy is to adjust the mobile phase pH to fully ionize the carboxylic acid while using an3[3]. For Cefdinir compounds, using a buffer at pH 4.5 (e.g., 10 mM sodium dihydrogen phosphate) with the addition of 0.5% triethylamine (TEA) is highly effective. The TEA competes for the residual silanols,4 without risking acid-catalyzed degradation[4].

Q4: My sample diluent is 100% Acetonitrile to dissolve the ditrityl compound, but my initial mobile phase is 40% aqueous. Could this cause tailing? A4: Yes. The5 is a leading cause of broad and tailing peaks[5]. Injecting a highly hydrophobic compound in a strong solvent into a weaker, more aqueous mobile phase causes viscous fingering and localized precipitation at the column head[5].

Part 2: Experimental Protocols

Protocol 1: Self-Validating pH and Buffer Screening for Trityl Stability

Objective: To determine the optimal mobile phase pH that minimizes the Tailing Factor (Tf ≤ 1.2) without inducing on-column trityl cleavage.

  • Prepare Buffer A (pH 2.5): 25 mM potassium phosphate, adjusted with phosphoric acid. (Note: High risk of trityl cleavage, used as a negative control).

  • Prepare Buffer B (pH 4.5): 10 mM sodium dihydrogen phosphate containing 0.5% triethylamine, adjusted to pH 4.5 with phosphoric acid. (Note: Optimal for masking silanols while protecting trityl groups).

  • Prepare Buffer C (pH 6.5): 25 mM ammonium acetate. (Note: Safe for trityl, but may cause silanol tailing if the column is not heavily end-capped).

  • Execution: Run the N,O-Ditrityl (E)-Cefdinir sample using an isocratic method (e.g., 60% Acetonitrile / 40% Buffer) for each system.

  • Validation: Calculate the Tailing Factor (Tf) at 5% peak height. Monitor the baseline for a secondary peak eluting just before or after the main peak (indicative of the des-trityl impurity).

Protocol 2: Sample Diluent Optimization to Prevent Viscous Fingering

Objective: To eliminate tailing caused by sample solvent mismatch.

  • Stock Preparation: Dissolve the standard in 100% Acetonitrile to create a concentrated stock (1 mg/mL).

  • Working Solutions: Prepare three 100 µg/mL solutions using different diluents:

    • Diluent A: 100% Acetonitrile (Strong solvent).

    • Diluent B: 60:40 Acetonitrile:Water.

    • Diluent C: Initial Mobile Phase (e.g., 60% Acetonitrile : 40% Buffer B).

  • Execution: Inject 10 µL of each and overlay the chromatograms. A right-triangle shaped peak or fronting in Diluent A confirms solvent-induced distortion. Adopt Diluent C for all subsequent analyses.

Part 3: Data Presentation & Visualization

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH and Additives on N,O-Ditrityl (E)-Cefdinir Peak Shape

Mobile Phase SystempHTailing Factor (Tf)Trityl Cleavage (%)Conclusion / Recommendation
0.1% TFA in Water / ACN1.91.8 - 2.5> 15% (Shoulder)Reject : Severe acid-catalyzed degradation.
25 mM K-Phosphate2.51.4 - 1.6~ 5%Sub-optimal : Mild degradation, moderate tailing.
10 mM Na-Phosphate + 0.5% TEA4.51.05 - 1.15< 0.1%Optimal : TEA masks silanols; pH protects trityl.
25 mM Ammonium Acetate6.51.5 - 1.8< 0.1%Sub-optimal : No degradation, but silanol tailing occurs.

Table 2: Recommended Column Chemistries for Bulky, Hydrophobic Cephalosporins

Column ChemistryMechanism of ActionSuitability for Ditrityl Cefdinir
Standard C18 (Uncapped) Hydrophobic retention only.Poor : Exposed silanols will severely interact with the polar core.
End-Capped C18 Secondary trimethylsilyl groups block silanols.Good : Reduces tailing, but extreme hydrophobicity may cause over-retention.
Polar-Embedded C18 Internal amide/ether group shields silanols.Excellent : Superior peak shape for compounds with mixed polar/hydrophobic sites.
Troubleshooting Workflow

Troubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckSplit Is there a shoulder or split peak? Start->CheckSplit TritylCleavage Trityl Cleavage: Increase pH > 3.5 Use milder acid CheckSplit->TritylCleavage Yes CheckDiluent Is sample diluent stronger than mobile phase? CheckSplit->CheckDiluent No DiluentFix Viscous Fingering: Match diluent to mobile phase CheckDiluent->DiluentFix Yes CheckSilanol Residual Silanol Interactions? CheckDiluent->CheckSilanol No ColumnFix Use end-capped or polar-embedded C18 CheckSilanol->ColumnFix Yes

Step-by-step troubleshooting workflow for resolving peak tailing.

References

  • Chrominfo:How to avoid peak tailing in HPLC chromatography.
  • GMP Insiders:Peak Tailing In Chromatography: Troubleshooting Basics.
  • SphinxSai:A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir.
  • Benchchem:Resolving peak tailing in HPLC analysis of Leptomerine.
  • TSI Journals:Stability indicating HPLC method for the determination of Cefdinir in presence of its acid induced degradation products.
  • Benchchem:Technical Support Center: Purification of Peptides Containing Pen(Trt).

Sources

Troubleshooting

Optimizing reaction conditions for Cefdinir tritylation

Welcome to the Technical Support Center for Cefdinir Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug development professionals face during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cefdinir Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug development professionals face during the tritylation of Cefdinir intermediates.

The protection of the aminothiazole ring and the oxime hydroxyl group via tritylation is a highly sensitive process. Minor deviations in reaction conditions can lead to devastating downstream effects, including isomer degradation and poor coupling yields. This guide synthesizes field-proven optimizations and mechanistic troubleshooting to ensure a robust, self-validating workflow.

Reaction Pathway & Bottleneck Identification

The synthesis of Cefdinir requires the temporary masking of reactive functional groups to prevent uncontrolled acylation during the coupling phase. The diagram below illustrates the critical path and the primary failure point: thermal isomerization.

CefdinirSynthesis Start Aminothiazole-Oxime Intermediate Tritylation Bis-Tritylation (TrCl, TEA, DMAP) Start->Tritylation ProtectedInt Bis-Tritylated Intermediate Tritylation->ProtectedInt T < 5°C SideReaction (E)-Anti Isomer (Inactive Impurity) Tritylation->SideReaction T > 20°C Coupling Coupling Reaction (+ 7-AVCA) ProtectedInt->Coupling ProtectedCef Protected Cefdinir Coupling->ProtectedCef Deprotection Acidic Deprotection (+ Cation Scavenger) ProtectedCef->Deprotection Cefdinir Cefdinir (API) Deprotection->Cefdinir

Workflow of Cefdinir synthesis highlighting tritylation and deprotection stages.

Troubleshooting & FAQs

Q1: Why am I observing significant (Z)-syn to (E)-anti isomerization during tritylation? Mechanistic Cause: Isomerization of the oxime group from the active (Z)-syn configuration to the inactive (E)-anti configuration is primarily driven by elevated reaction temperatures and the choice of base[1]. Strong, coordinating bases can facilitate the formation of a transient oximate ion. When thermal energy is abundant, the energy barrier for the rotation or inversion of this oximate ion is easily overcome, leading to the thermodynamically stable but pharmaceutically useless (E)-isomer. Optimization: Maintain the reaction temperature strictly between 0°C and 5°C. Substitute harsh bases with milder, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or use controlled amounts of triethylamine (TEA) in a non-polar solvent like dichloromethane (DCM) to minimize the activation energy available for isomerization.

Q2: My tritylation yield is consistently below 70%, and I see unreacted starting material. How can I drive the reaction to completion? Mechanistic Cause: Low yields in trityl chloride (TrCl) reactions are frequently caused by competitive hydrolysis of the trityl cation by trace moisture[2]. Furthermore, the secondary nature of the oxime hydroxyl makes it sterically hindered, slowing down the reaction kinetics compared to primary amines. Optimization: First, ensure strictly anhydrous conditions (Karl Fischer titration < 0.05% water). Second, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 equivalents). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate that easily overcomes the steric hindrance of the oxime group, driving the reaction to completion[3].

Q3: During the final step, the trityl deprotection is incomplete, or I am getting trityl re-attachment. What is the mechanism behind this? Mechanistic Cause: Trityl ether/amine cleavage is an equilibrium reaction requiring acidic conditions (e.g., p-Toluenesulfonic acid or Trifluoroacetic acid)[4]. If the generated stable trityl carbocation is not actively scavenged, the equilibrium stalls, and the carbocation can re-alkylate the nucleophilic sites on the Cefdinir molecule. Optimization: Introduce a cation scavenger such as triisopropylsilane (TIPS) or anisole into the deprotection cocktail. These electron-rich additives irreversibly trap the trityl cation via electrophilic aromatic substitution or hydride transfer, shifting the equilibrium entirely toward the deprotected Cefdinir API.

Quantitative Optimization Data

To transition from standard literature procedures to high-yield industrial processes, specific parameters must be tightened. The table below summarizes the optimized conditions required to prevent isomerization and maximize yield.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent Pyridine / DMFAnhydrous DCMNon-coordinating solvent reduces solvent-mediated oxime isomerization.
Base Pyridine (Excess)Triethylamine (2.5 eq)Milder basicity prevents degradation while sufficiently neutralizing HCl.
Catalyst NoneDMAP (0.05 eq)Accelerates electrophilic attack at sterically hindered oxime sites.
Temperature 20°C - 25°C0°C - 5°CThermodynamically suppresses (Z) to (E) oxime isomerization.
Moisture Limit Not specifiedKF < 0.05%Prevents competitive hydrolysis of Trityl Chloride into Triphenylmethanol.
Expected Yield 60% - 70%> 85%Achieved via minimized side reactions and complete bis-protection.

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the optimized bis-tritylation of the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid intermediate. It is designed as a self-validating system: built-in analytical checks ensure that if a step fails, the operator is alerted before proceeding.

Step 1: System Preparation & Validation

  • In an oven-dried, nitrogen-purged 500 mL round-bottom flask, suspend 10.0 g of the (Z)-aminothiazole-oxime intermediate in 150 mL of anhydrous dichloromethane (DCM).

  • Validation Check: Perform a Karl Fischer (KF) titration on the suspension. Do not proceed unless water content is ≤ 0.05%.

Step 2: Thermal Control & Base Addition

  • Cool the suspension to 0°C – 2°C using an ice-brine bath. Insert an internal temperature probe.

  • Dropwise add 2.5 equivalents of anhydrous Triethylamine (TEA).

  • Validation Check: The internal temperature must not exceed 5°C during addition. Stir for 15 minutes until a clear solution is obtained, indicating complete salt formation.

Step 3: Catalytic Activation & Tritylation

  • Add 0.05 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Add 2.2 equivalents of Trityl chloride (TrCl) in three equal portions over 30 minutes. (Note: 2.2 eq is required to achieve bis-protection of both the amino and oxime groups).

  • Stir the mixture at 0°C – 5°C for 3 hours.

Step 4: Reaction Monitoring

  • Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The starting material spot (baseline) should be completely consumed, replaced by a high-Rf product spot.

Step 5: Quenching & Workup

  • Quench the reaction by adding 50 mL of ice-cold saturated aqueous NaHCO₃ to neutralize residual acid and unreacted TrCl.

  • Separate the organic layer, wash with 50 mL of cold brine, and dry over anhydrous Na₂SO₄.

Step 6: Isolation

  • Concentrate the organic layer under reduced pressure at a maximum bath temperature of 25°C to prevent late-stage thermal degradation.

  • Precipitate the bis-tritylated product by adding cold methanol. Filter and dry under vacuum to yield the protected intermediate.

References

  • An alternative procedure for preparation of cefdinir - PubMed National Institutes of Health (NIH)[Link]

  • US6093814A - Process for preparation of cefdinir Google P
  • WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)
  • Reaction conditions: (a) for PG=Trityl: Trityl‐Cl, Pyridine, DMAP, RT,... ResearchGate[Link]

  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts National Institutes of Health (NIH) - PMC[Link]

Sources

Optimization

Technical Support Center: Controlling E-Isomer Formation in Cefdinir Manufacturing

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding E-Isomer Formation The E-isomer of Cefdinir is a critical process-related impurity that can arise during synthesis and degr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding E-Isomer Formation

The E-isomer of Cefdinir is a critical process-related impurity that can arise during synthesis and degradation.[1] Its control is paramount as the desired Z-isomer possesses superior antibacterial activity.[1] This section delves into the fundamental aspects of E-isomer formation.

FAQ: Genesis of the E-Isomer

Question: What is the primary mechanism behind the formation of the Cefdinir E-isomer?

Answer: The formation of the E-isomer, or anti-isomer, is primarily a result of isomerization of the oxime group in the 7-aminocephalosporanic acid (7-ACA) side chain. This conversion from the therapeutically active Z-isomer (syn-isomer) can be triggered by several factors during the manufacturing process and storage. Key contributors include exposure to acidic conditions, light, and elevated temperatures.[1] The desired Z-isomer is the predominant and therapeutically active form.[1]

Question: At which stages of the Cefdinir synthesis is E-isomer formation most likely to occur?

Answer: E-isomer formation is a risk throughout the synthesis, particularly during the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core and subsequent deprotection steps. The probability of isomerization increases during reactions where the reaction mixture is subjected to harsh conditions such as strong acids or bases, or prolonged reaction times at elevated temperatures.[2] For instance, the use of highly reactive acyl chlorides can increase the likelihood of isomerization compared to using active esters.[2]

Question: How does the choice of synthetic route impact E-isomer formation?

Answer: The choice of synthetic route significantly influences the level of E-isomer impurity. Routes that employ milder reaction conditions and protecting groups that can be removed under gentle conditions are generally favored. For example, using an activated ester of the side chain for the acylation reaction, as opposed to a more reactive acyl chloride, can reduce the probability of isomerization.[2] Additionally, employing a pre-formed side chain that is substantially in the Z-isomer form and maintaining controlled reaction conditions are crucial to minimize isomerization.[1]

Section 2: Troubleshooting Guide for E-Isomer Control

This section provides a structured approach to troubleshooting common issues related to E-isomer formation during Cefdinir synthesis.

Issue 1: Higher than expected levels of E-isomer in the crude product.

Possible Causes & Recommended Actions:

  • Suboptimal Reaction Temperature: Elevated temperatures can provide the energy needed for the Z to E isomerization.

    • Troubleshooting:

      • Review the temperature profile of your acylation and deprotection steps.

      • Consider lowering the reaction temperature. Low-temperature operations are often critical for minimizing isomerization.[2]

      • Implement strict temperature control throughout the process.

  • Incorrect pH or Acid/Base Concentration: The stability of the Z-isomer is pH-dependent.[3][4] Exposure to strong acidic or basic conditions can catalyze isomerization.

    • Troubleshooting:

      • Carefully monitor and control the pH during all reaction and work-up steps.

      • Use weaker bases or acids where possible. For example, using N-methyl morpholine as a base during acylation has been shown to be effective.[5]

      • Minimize the time the reaction mixture is exposed to harsh pH conditions.

  • Inappropriate Solvent System: The polarity and protic nature of the solvent can influence the rate of isomerization.

    • Troubleshooting:

      • Evaluate the solvent system used. Aprotic solvents are often preferred for minimizing isomerization.

      • Conduct small-scale experiments with different solvent systems to identify one that minimizes E-isomer formation while maintaining good reaction kinetics.

Issue 2: Inconsistent E-isomer levels between batches.

Possible Causes & Recommended Actions:

  • Variability in Raw Material Quality: The purity of the starting materials, particularly the 7-AVCA and the side-chain acid, can impact the final impurity profile.

    • Troubleshooting:

      • Establish stringent quality control specifications for all raw materials.

      • Analyze incoming raw materials for any impurities that might catalyze isomerization.

  • Inconsistent Reaction Hold Times: Prolonged reaction or hold times, especially under unfavorable conditions, can lead to increased E-isomer formation.

    • Troubleshooting:

      • Standardize all reaction and hold times.

      • Monitor reaction progress closely using in-process controls (IPCs) to determine the optimal reaction endpoint and avoid unnecessary extensions.

  • Exposure to Light: Photolytic degradation can contribute to the formation of the E-isomer.[1]

    • Troubleshooting:

      • Protect the reaction mixture and isolated intermediates from light, especially if they are known to be light-sensitive.

      • Use amber-colored glassware or conduct reactions in a controlled light environment.

Section 3: Analytical Methodologies for E-Isomer Quantification

Accurate and precise analytical methods are essential for monitoring and controlling E-isomer levels.

FAQ: Analytical Techniques

Question: What are the most common analytical methods for separating and quantifying the Cefdinir E-isomer?

Answer: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of Cefdinir and its related substances, including the E-isomer.[6] Reverse-phase HPLC (RP-HPLC) with a C18 column is a common approach.[6][7][8] The mobile phase composition is critical for achieving good resolution between the Z and E isomers. Typical mobile phases consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][9]

Question: Can you provide a starting point for an HPLC method for E-isomer analysis?

Answer: A validated isocratic RP-HPLC method can be developed using a C18 column and a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent.[10] For example, a mobile phase of 0.025 mol/L diammonium hydrogen phosphate (adjusted to pH 5 with phosphoric acid) and acetonitrile (89:11 v/v) with UV detection at 225 nm has been shown to be effective for separating Cefdinir from its byproducts, including the E-isomer.[6]

Question: Are there other analytical techniques that can be used to characterize the E-isomer?

Answer: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the E and Z isomers of cephalosporins.[1] Both 1H and 13C NMR can be used to distinguish between the two isomers based on differences in their chemical shifts.[1] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is also invaluable for identifying and characterizing impurities.[7][8]

Data Presentation: Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitive, quantitative, well-established.Requires method development and validation.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, definitive for isomer identification.Lower sensitivity than HPLC, requires higher sample concentration.
LC-MS Separation by HPLC followed by mass analysis.High sensitivity and selectivity, provides molecular weight information.More complex instrumentation, potential for matrix effects.

Section 4: Advanced Control Strategies

For robust and consistent control of E-isomer formation, consider implementing these advanced strategies.

The Role of Protecting Groups

The strategic use of protecting groups for the amine and carboxylic acid functionalities of the 7-AVCA core and the side chain is a cornerstone of modern cephalosporin synthesis.[11][12]

  • Function: Protecting groups temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions.[11][12] This allows for more selective and controlled chemical transformations.

  • Selection Criteria: An ideal protecting group should be:

    • Easy to introduce in high yield.

    • Stable under the desired reaction conditions.

    • Readily removed in high yield under mild conditions that do not affect the rest of the molecule.[11][13]

  • Impact on E-Isomer Control: The choice of protecting groups for the oxime hydroxyl group on the side chain can influence the stability of the Z-isomer. Protecting this group can prevent its participation in side reactions that might lead to isomerization. The deprotection step must be carefully chosen to avoid conditions that could promote Z to E conversion.

Purification Strategies

Even with optimized reaction conditions, some level of E-isomer formation may be unavoidable. In such cases, effective purification strategies are essential.

  • Crystallization: Crystallization and recrystallization are the primary methods for purifying the final active pharmaceutical ingredient (API).[14] By carefully selecting the solvent system and controlling the crystallization conditions (temperature, cooling rate, agitation), it is often possible to selectively crystallize the desired Z-isomer, leaving the more soluble E-isomer in the mother liquor.

  • Chromatography: Preparative HPLC is a powerful technique for removing impurities, including isomers, from APIs.[14] While it can be a costly and time-consuming process, it offers high efficiency and reproducibility for achieving very high purity levels.[15]

Visualizing the Process

Diagram: Cefdinir Synthesis and E-Isomer Formation

G cluster_0 Side Chain Synthesis cluster_1 Core Synthesis SideChain Side Chain Precursor (Z-isomer rich) Acylation Acylation SideChain->Acylation 7AVCA 7-AVCA 7AVCA->Acylation Deprotection Deprotection Acylation->Deprotection Cefdinir_Z Cefdinir (Z-isomer) Deprotection->Cefdinir_Z Cefdinir_E Cefdinir (E-isomer) (Impurity) Deprotection->Cefdinir_E Isomerization Purification Purification (Crystallization/Chromatography) Cefdinir_Z->Purification Cefdinir_E->Purification Final_Product High Purity Cefdinir (Z-isomer) Purification->Final_Product

Caption: Cefdinir Synthesis and E-Isomer Formation Pathway.

Diagram: Troubleshooting Workflow for High E-Isomer Levels

G Start High E-Isomer Detected Check_Temp Review Reaction Temperature Profiles Start->Check_Temp Check_pH Analyze pH/Reagent Concentration Control Start->Check_pH Check_Solvent Evaluate Solvent System Start->Check_Solvent Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Optimize_pH Refine pH Control & Reagent Choice Check_pH->Optimize_pH Optimize_Solvent Test Alternative Solvents Check_Solvent->Optimize_Solvent Verify_Purity Re-analyze for E-Isomer Optimize_Temp->Verify_Purity Optimize_pH->Verify_Purity Optimize_Solvent->Verify_Purity Pass E-Isomer within Specification Verify_Purity->Pass Yes Fail Further Investigation Needed Verify_Purity->Fail No

Caption: Troubleshooting Workflow for High E-Isomer Levels.

References

  • Inotsume, N., & Nakano, M. (1995). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. PubMed. Available at: [Link]

  • Inotsume, N., & Nakano, M. (1995). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. PubMed. Available at: [Link]

  • Google Patents. (2011). CN101974020A - Method for synthesizing cefdinir.
  • TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Available at: [Link]

  • ResearchGate. (2017). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link]

  • Muralikrishna, D., Chetia, A., & Pagar, V. (2009). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry, 21(1), 820-822. Available at: [Link]

  • Bentham Science Publishers. (2013). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link]

  • Shahed, A. M., et al. (2013). A Simple RP−HPLC Method for the Determination of Cefdinir in Human Serum: Validation and Application in a Pharmacokinetic. Journal of Scientific Research, 5(1), 109-119. Available at: [Link]

  • Darwish, I. A., et al. (2012). Spectophotometric methods for determination of cefdinir in pharmaceutical formulations via derivatization with 1,2-naphthoquinone-4-sulfonate and 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole. PubMed. Available at: [Link]

  • ARKIVOC. (2006). Synthesis of potential related compounds of Cefdinir. Available at: [Link]

  • Al Bayyari, M. A., & Abu Ajjour, R. S. (2015). Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy. Scientific Research Publishing. Available at: [Link]

  • Gonzalez, M., et al. (2003). An alternative procedure for preparation of cefdinir. PubMed. Available at: [Link]

  • ResearchGate. (2011). Comprehensive Profile of Cefdinir. Available at: [Link]

  • TSI Journals. (2011). Stability indicating HPLC method for the determination of Cefdinir in presence of its acid induced degradation products. Available at: [Link]

  • S.L., S., et al. (2005). RP-HPLC Estimation of Cefdinir in Capsules. Indian Journal of Pharmaceutical Sciences, 67(2), 248-250. Available at: [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • Google Patents. (2012). WO2012060789A2 - Production method for cefdinir formulations.
  • Roces, M., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI. Available at: [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

  • Al-Janabi, H. H. R., & Al-Zidan, R. K. (2024). Evaluation Of Physicochemical Properties Of Cefdinir In Different Storage Conditions. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Isolation, structural elucidation and characterization of impurities in Cefdinir. Available at: [Link]

  • Choi, J. S., et al. (2017). Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats. MDPI. Available at: [Link]

  • Al-khedr, A. A., et al. (2023). Formulation of Cefdinir Ternary Solid Dispersion and Stability Study under Harsh Conditions. Pharmaceutics, 15(3), 941. Available at: [Link]

  • bioRxiv. (2025). Cefdinir binding to a class-A β-lactamase revealed by serial cryo-crystallography. Available at: [Link]

  • USP-NF. (2010). Cefdinir. Available at: [Link]

  • Google Patents. (2020). CN110759874A - Preparation method of cefdinir impurity A.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (2019). Removal of Cefdinir from Aqueous Solution Using Nanostructure Adsorbents of TiO2, SiO2 and TiO2/SiO2: Equilibrium, Thermodynamic and Kinetic Studies. Available at: [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • IntechOpen. (2015). Solvent-Interactive Transformations of Pharmaceutical Compounds. Available at: [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Cefdinir API Purification &amp; Detritylation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet critical, bottleneck in cephalosporin synthesis: the persistence o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet critical, bottleneck in cephalosporin synthesis: the persistence of the N,O-Ditrityl (E)-Cefdinir intermediate in the final Active Pharmaceutical Ingredient (API).

The triphenylmethyl (trityl) protecting groups are essential for shielding the aminothiazole ring and the oxime oxygen during the coupling phases of Cefdinir synthesis. However, incomplete detritylation or improper phase separation can leave behind highly lipophilic impurities that cause batches to fail strict pharmacopeial purity standards. This guide provides a causality-driven, self-validating framework to permanently resolve this issue.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does the N,O-Ditrityl (E)-Cefdinir impurity persist even after prolonged treatment with strong acids? The Causality: Detritylation is not a one-way street; it is an equilibrium process. When strong acids like Trifluoroacetic Acid (TFA) cleave the trityl groups, they generate highly reactive trityl carbocations. If these carbocations are not immediately and irreversibly sequestered, they will act as alkylating agents and re-attach to the Cefdinir core, establishing a dynamic equilibrium that prevents 100% conversion. Furthermore, the (E)-isomer (anti-isomer) of the oxime is sterically hindered and kinetically slower to deprotect than the (Z)-isomer, leading to residual unreacted starting material if the reaction time or scavenger concentration is insufficient.

Q2: How can I chemically force the detritylation reaction to completion? The Causality: You must introduce a carbocation scavenger. 1 demonstrates that utilizing Triethylsilane (TES) alongside TFA in dichloromethane (DCM) dramatically improves molar yields[1]. TES acts as a hydride donor, instantly reducing the transient trityl carbocation into triphenylmethane—an inert, non-polar byproduct that cannot re-alkylate the API[1].

Q3: What is the most reliable method to separate the cleaved trityl byproducts from the final Cefdinir product? The Causality: Exploiting the extreme differences in lipophilicity via biphasic extraction, followed by isoelectric crystallization. Cefdinir is amphoteric and highly polar, whereas N,O-Ditrityl Cefdinir and triphenylmethane are highly lipophilic[2]. By quenching the TFA reaction with water, the Cefdinir TFA salt partitions entirely into the aqueous phase, leaving the lipophilic impurities trapped in the organic (DCM) phase[2]. Subsequently, adjusting the aqueous phase to Cefdinir's isoelectric point (pH 2.5–3.5) forces the drug to form a neutral zwitterion, crashing it out of solution as a pure crystal[1].

Section 2: Visualizing the Chemistry and Workflow

The following diagrams map the chemical logic and physical workflow required to isolate pure Cefdinir.

G A N,O-Ditrityl Cefdinir B TFA Cleavage A->B C Trityl Carbocation B->C Cleaves Trityl F Cefdinir Core B->F Releases API C->A Reversible E Triphenylmethane C->E Hydride Transfer D Triethylsilane (TES) D->E Donates H-

Caption: Trityl carbocation scavenging by triethylsilane to prevent re-tritylation.

G S1 Crude Mixture in DCM S2 Add Water (Biphasic) S1->S2 S3 Organic Phase (Discard) S2->S3 Lipophilic Impurities S4 Aqueous Phase (Keep) S2->S4 Polar Cefdinir Salt S5 Adjust to pH 2.5-3.5 S4->S5 S6 Isoelectric Crystallization S5->S6 Zwitterion Precipitation

Caption: Biphasic extraction and isoelectric crystallization workflow for Cefdinir.

Section 3: Quantitative Data & Physicochemical Profiling

To successfully execute the phase separation, you must understand the physicochemical properties of the species in your reactor.

Table 1: Physicochemical Profiling for Phase Separation

CompoundEstimated LogPpKaSolubility (Aqueous)Solubility (Organic/DCM)
Cefdinir (Zwitterion) ~0.51.9, 3.3, 9.9Low (at pH 3), High (at pH 7)Insoluble
N,O-Ditrityl (E)-Cefdinir > 8.0N/A (Protected)InsolubleHighly Soluble
Triphenylmethane ~5.4N/AInsolubleHighly Soluble

Table 2: HPLC Gradient Method for Impurity Resolution (Self-Validation) Use this method to verify the absence of the (E)-isomer impurity before final lot release.

Time (min)Mobile Phase A (0.1% TFA in H₂O) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.09551.0
10.050501.0
15.010901.0
20.010901.0
21.09551.0
Section 4: Self-Validating Experimental Protocol

This protocol integrates the mechanistic principles discussed above into a robust, self-validating workflow.

Step 1: Acidic Cleavage with Scavenger

  • Suspend 1.0 equivalent of crude N,O-Ditrityl Cefdinir in 10 volumes of Dichloromethane (DCM). Cool the reactor to 0°C.

  • Slowly add 10.0 equivalents of Trifluoroacetic Acid (TFA) followed by 5.0 equivalents of Triethylsilane (TES)[1].

  • Stir the reaction at 15°C to 25°C for 120 minutes. Causality: TFA protonates and cleaves the trityl ethers/amines. TES acts as a hydride donor, immediately reducing the highly reactive trityl carbocation into inert triphenylmethane, preventing the reverse reaction[1].

Step 2: Biphasic Quench and Extraction

  • Quench the reaction by adding 20 volumes of cold deionized water (2°C - 10°C)[1].

  • Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Causality: Cefdinir forms a highly polar TFA salt that partitions entirely into the aqueous phase. The unreacted N,O-Ditrityl impurity and the triphenylmethane byproduct are highly lipophilic and remain trapped in the DCM layer[2].

Step 3: Self-Validation (Phase Check)

  • Action: Before discarding the organic phase, spot both the aqueous and organic phases on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).

  • Validation: The aqueous phase must show NO UV-active spots near the solvent front (Rf ~0.8). This confirms that all lipophilic trityl species have been successfully excluded from the API stream. If spots are present, wash the aqueous layer with an additional 5 volumes of DCM.

Step 4: Isoelectric Crystallization

  • Transfer the validated aqueous phase to a clean crystallization vessel.

  • Slowly add a 10% aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH reaches strictly between 2.5 and 3.5 [1]. Causality: Cefdinir is amphoteric. At its isoelectric point (pH ~2.5-3.5), it forms a neutral zwitterion. This drastically reduces its aqueous solubility, forcing it to crystallize out of solution as a high-purity solid[1].

Step 5: Filtration and Polishing

  • Filter the resulting precipitate under a vacuum.

  • Wash the filter cake with cold water, followed by a minimal amount of cold diisopropyl ether to strip away any trace surface lipophiles[2]. Dry under reduced pressure.

Section 5: References
  • Title: CEFDINIR synthesis process (EP2030975A1) Source: European Patent Office URL:

  • Title: Process for preparing cefdinir (US20040242557A1) Source: United States Patent and Trademark Office URL:

  • Title: An Alternative Procedure for Preparation of Cefdinir Source: ResearchGate (Literature Review on Cefdinir Synthesis Pathways) URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,O-Ditrityl (E)-Cefdinir Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic and spectroscopic behavior of N,O-Ditr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic and spectroscopic behavior of N,O-Ditrityl (E)-Cefdinir .

As a heavily protected intermediate and process impurity in the synthesis of the third-generation cephalosporin Cefdinir [1], this molecule presents unique analytical challenges. The presence of two massive triphenylmethyl (trityl) protecting groups, combined with the unfavorable (E)-oxime geometry, creates extreme steric hindrance. This guide provides field-proven, self-validating methodologies to overcome restricted intramolecular rotation, poor mass transfer, and premature degradation during analysis.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does N,O-Ditrityl (E)-Cefdinir exhibit severe peak broadening and tailing during standard RP-HPLC? A1: The triphenylmethyl (trityl) group is exceptionally bulky. When two trityl groups are present (one on the thiazole amine and one on the oxime oxygen), the molecule's hydrodynamic radius increases drastically. In reversed-phase HPLC (RP-HPLC), this extreme steric bulk impedes rapid mass transfer into and out of the stationary phase pores, leading to kinetic broadening. Furthermore, the six electron-rich aromatic rings interact strongly with residual silanols on silica-based columns, causing secondary retention mechanisms and severe peak tailing [3].

Q2: How does the (E)-isomer geometry exacerbate this steric clash compared to the active (Z)-isomer? A2: Cefdinir's active pharmaceutical ingredient (API) is the (Z)-isomer. In the (E)-isomer impurity, the oxime oxygen is oriented anti to the thiazole ring. When this oxygen is tritylated, the massive trityl group is forced into closer spatial proximity with the cephalosporin core (the bicyclic β -lactam/dihydrothiazine ring). This extreme steric clash restricts the rotation of the C-C bond connecting the side chain to the amide carbonyl. At room temperature, this restricted rotation leads to stable conformers (atropisomers). If the interconversion rate of these conformers is similar to the chromatographic timescale, it results in a distorted, broad, or even split peak.

Q3: My sample degrades during HPLC analysis, showing multiple unexpected peaks. What is causing this? A3: Trityl groups are highly acid-labile—a fundamental property exploited in synthesis for mild deprotection [2]. Standard HPLC mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA), which drops the pH to ~2.0. At this pH, especially if column temperatures are elevated to improve peak shape, premature detritylation occurs on the column. This leads to the appearance of mono-trityl or fully deprotected Cefdinir artifacts during the run.

Part 2: Chromatographic Optimization & Data Presentation

To achieve a self-validating analytical method, we must balance temperature (to speed up conformational exchange and mass transfer), pH (to prevent detritylation), and mobile phase additives (to mask silanols).

Table 1: Impact of Chromatographic Parameters on N,O-Ditrityl (E)-Cefdinir Peak Resolution
ParameterStandard Condition (0.1% TFA, 25°C)Optimized Condition (TEAA pH 6.5, 55°C)Mechanistic Causality
Temperature 25°C55°CThermal energy overcomes the rotational barrier of the sterically hindered side-chain, coalescing conformers into a single sharp peak. It also improves mass transfer kinetics.
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)10 mM Triethylammonium Acetate (TEAA)TEA acts as a sacrificial base, masking residual silanols on the stationary phase and preventing secondary π -interactions with the trityl groups.
pH Environment ~2.0 (Highly Acidic)~6.5 (Near Neutral)Near-neutral pH prevents the premature cleavage of the highly acid-labile trityl protecting groups during the chromatographic run.
Stationary Phase Standard C18 (Porous)End-capped Phenyl-Hexyl (Sub-2 μ m)Phenyl phases offer orthogonal π−π selectivity to resolve the (E) and (Z) isomers despite the trityl bulk. End-capping eliminates silanol tailing.

Part 3: Experimental Protocols & Workflows

Protocol 1: High-Temperature, Silanol-Masked UPLC Analysis

This protocol is designed as a self-validating system: if the analyte peak sharpens significantly at 55°C compared to 25°C, steric-induced conformational exchange is confirmed as the root cause of baseline broadening.

  • Column Selection: Equip the UPLC system with an end-capped Phenyl-Hexyl column (e.g., 1.7 μ m, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Triethylammonium acetate (TEAA) in LC-MS grade water. Adjust to pH 6.5 using dilute acetic acid. (Do not use TFA).

    • Buffer B: Prepare 10 mM TEAA in LC-MS grade Acetonitrile.

  • System Equilibration (Critical Step): Set the column oven temperature to 55°C . Elevated temperature is mandatory to overcome the rotational energy barrier caused by the N,O-ditrityl steric clash, ensuring the molecule exists as a single time-averaged conformer.

  • Sample Preparation: Dissolve the N,O-Ditrityl (E)-Cefdinir sample in anhydrous Acetonitrile to a concentration of 0.5 mg/mL. Avoid protic solvents (like methanol or water) in the sample diluent to prevent localized precipitation or on-column degradation.

  • Gradient Elution: Run a shallow gradient starting from 50% B to 95% B over 10 minutes. The high starting organic composition is required to elute the highly hydrophobic ditritylated compound.

  • Detection: Monitor the eluent at 254 nm (optimal for the trityl aromatic rings) and 285 nm (cephalosporin core).

Protocol 2: Variable Temperature (VT) NMR for Conformational Validation

To definitively prove that peak broadening is due to steric hindrance and not chemical impurity, VT-NMR is employed.

  • Solvent Selection: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen for its high boiling point (189°C), allowing for significant temperature elevation without solvent boiling.

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 25°C. Note the broad humps in the 7.0–7.5 ppm region (trityl protons) and the amide proton region, indicative of restricted rotation.

  • Heating Sequence: Increase the NMR probe temperature in 10°C increments up to 80°C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Data Analysis: Observe the coalescence of the broad signals into sharp, well-defined multiplets at higher temperatures. This thermal coalescence validates that the initial broadening was a physical phenomenon (steric hindrance) rather than a chemical impurity.

Part 4: System Visualizations

G N1 N,O-Ditrityl (E)-Cefdinir Injection N2 Extreme Steric Bulk (Two Trityl Groups) N1->N2 N3 Restricted Bond Rotation (Conformational Exchange) N2->N3 Intramolecular N4 High Hydrophobicity & Silanol Interactions N2->N4 Intermolecular (Column) N5 NMR Signal Broadening & Peak Splitting N3->N5 N6 HPLC Peak Tailing & Poor Mass Transfer N4->N6

Mechanism of Trityl-Induced Steric Hindrance & Analytical Signal Broadening.

Workflow S1 Sample Prep (Aprotic Solvent) S2 Column Selection (End-capped Phenyl) S1->S2 S3 Elevated Temp (55°C) S2->S3 S4 Mobile Phase (TEAA Buffer pH 6.5) S3->S4 S5 Detection (Sharp, Resolved Peak) S4->S5

Optimized Analytical Workflow for Resolving Sterically Hindered Cefdinir Intermediates.

References

  • Al-Badr, A. A., & Tariq, A. (2014). 92- Cefdinir. Comprehensive Profile. Profiles of Drug Substances, Excipients and Related Methodology. ResearchGate.[Link]

  • Element Lab Solutions. (2024). Solutions for Oligonucleotide Analysis and Purification (Addressing Trityl-On Peak Broadening). Element Lab Solutions.[Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of N,O-Ditrityl (E)-Cefdinir

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of N,O-Ditrityl (E)-Cefdinir vs. Alternative Isomeric Forms Executive Summary In the pharmaceutical synthesis of third-generation cephalosporins, controllin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of N,O-Ditrityl (E)-Cefdinir vs. Alternative Isomeric Forms

Executive Summary

In the pharmaceutical synthesis of third-generation cephalosporins, controlling geometric isomerism and protecting reactive functional groups are critical steps. N,O-Ditrityl (E)-Cefdinir is a heavily protected synthetic intermediate and a potent process-related impurity. The (E)-isomer exhibits significantly reduced antimicrobial efficacy compared to the active (Z)-isomer[1].

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior of N,O-Ditrityl (E)-Cefdinir against its unprotected counterparts and the active (Z)-Cefdinir API. By understanding the mechanistic causality behind these fragmentation pathways, analytical scientists can design robust, self-validating LC-MS/MS workflows for impurity profiling and quality control[2].

Mechanistic Causality: Why Do These Isomers Fragment Differently?

To accurately identify N,O-Ditrityl (E)-Cefdinir, one must understand the thermodynamic and structural drivers behind its fragmentation in a mass spectrometer.

The Lability of the Trityl Protecting Group

During the synthesis of cefdinir, triphenylmethyl (trityl) groups are utilized to protect the 2-aminothiazole ring and the oxime hydroxyl group from unwanted acylation[3]. In positive ESI-MS mode, the C-N and C-O bonds linking the trityl groups to the cefdinir core are highly labile.

  • Causality: The cleavage of these bonds yields the triphenylmethyl cation ( C19​H15+​ ). This cation is exceptionally stable due to extensive resonance delocalization across its three phenyl rings. Consequently, under low collision-induced dissociation (CID) energies, the formation of the m/z 243.1 ion dominates the spectrum, often suppressing the fragmentation of the underlying β -lactam core unless higher collision energies are applied.

(E)-Isomer vs. (Z)-Isomer Core Fragmentation

Once the trityl groups are cleaved (or when analyzing unprotected E-cefdinir), the molecule undergoes characteristic cephalosporin fragmentation[4]. However, the geometric orientation of the oxime group dictates the relative abundance of specific product ions:

  • Causality: In the active (Z)-Cefdinir , the oxime hydroxyl group is oriented toward the amide carbonyl, allowing for the formation of a stable intramolecular hydrogen bond. This stabilization makes the loss of water (-18 Da, m/z 378.1) a prominent pathway[2].

  • Causality: In (E)-Cefdinir , steric hindrance prevents this intramolecular hydrogen bonding[1]. As a result, the C-N bond of the oxime is thermodynamically weaker, making the direct loss of hydroxylamine (-33 Da, m/z 363.1) significantly more abundant than in the (Z)-isomer[5].

Comparative Data Analysis

The table below summarizes the quantitative MS/MS data, comparing the protected impurity against its analytical alternatives.

AnalytePrecursor Ion [M+H]+Key Product Ions (m/z)Dominant Fragmentation MechanismAnalytical Challenge
N,O-Ditrityl (E)-Cefdinir 880.3243.1, 638.2, 396.1Trityl cleavage (Resonance stabilized)Premature in-source fragmentation
Unprotected (E)-Cefdinir 396.1363.1, 227.0, 126.0Oxime cleavage, β -lactam openingDifferentiating from the Z-isomer
(Z)-Cefdinir (Active API) 396.1378.1, 227.0, 126.0 β -lactam opening, Amide cleavageMatrix interference from buffers
Ring-Opened Impurity 414.1396.1, 352.1, 308.1Decarboxylation, DehydrationIsobaric overlaps with degradants

Mandatory Visualizations

Mass Spectrometry Fragmentation Pathway

Fragmentation M_plus_H [M+H]+ m/z 880.3 N,O-Ditrityl (E)-Cefdinir Trityl_Loss1 [M-Trityl+H]+ m/z 638.2 M_plus_H->Trityl_Loss1 -C19H15 Trityl_Cation Triphenylmethyl Cation m/z 243.1 (Base Peak) M_plus_H->Trityl_Cation CID (Low Energy) Trityl_Loss2 [M-2xTrityl+H]+ m/z 396.1 (E-Cefdinir) Trityl_Loss1->Trityl_Loss2 -C19H15 SideChain Thiazole Side Chain m/z 227.0 Trityl_Loss2->SideChain Amide Cleavage Lactam_Cleavage Beta-Lactam Cleavage m/z 126.0 Trityl_Loss2->Lactam_Cleavage Ring Opening

ESI-MS/MS fragmentation pathway of N,O-Ditrityl (E)-Cefdinir highlighting sequential trityl loss.

Self-Validating LC-MS/MS Workflow

LCMS_Workflow Sample 1. Sample Prep (Isomer Enrichment) ColSwitch 2. Column Switching (Desalting to Waste) Sample->ColSwitch LC 3. RP-HPLC (Isomer Separation) ColSwitch->LC ESI 4. ESI(+) Source (Soft Ionization) LC->ESI MSMS 5. Tandem MS (CID Fragmentation) ESI->MSMS

Workflow for column-switching LC-MS/MS analysis of cefdinir impurities to prevent ion suppression.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical data, the protocol must be designed as a self-validating system. Cefdinir synthesis and bulk material analysis often utilize non-volatile buffers (e.g., tetramethylammonium hydroxide) which cause severe ion suppression and source contamination in mass spectrometry[2].

The following step-by-step methodology utilizes a column-switching technique to validate the integrity of the MS signal by physically separating the desalting phase from the analytical phase.

Step 1: System Suitability & Tuning
  • Prepare a 10 µg/mL tuning solution of triphenylmethanol in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source. Optimize the Declustering Potential (DP) to minimize premature in-source fragmentation of the trityl group. Validation check: The ratio of intact precursor to m/z 243.1 must be > 3:1 before proceeding.

Step 2: Sample Preparation
  • Dissolve 10 mg of the cefdinir bulk drug substance (containing the N,O-Ditrityl (E)-Cefdinir impurity) in 10 mL of methanol[1].

  • Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 3: Column-Switching Desalting (The Self-Validation Mechanism)
  • Loading Phase (0-3 min): Inject 10 µL of the sample onto a C18 trapping column. Use a highly aqueous mobile phase (e.g., 0.25% tetramethylammonium hydroxide, pH 5.5)[2].

  • Diverting to Waste: During this phase, the switching valve directs the effluent to waste. Causality: This ensures that the non-volatile salts are completely washed away, preventing them from entering the MS and artificially altering the ionization efficiency of the analytes.

Step 4: Analytical Separation & MS/MS Acquisition
  • Elution Phase (3-15 min): Actuate the switching valve to backflush the trapped impurities onto the analytical C18 column.

  • Elute using a gradient of 1.0% formic acid in water and acetonitrile (from 30% to 70% organic)[2].

  • MS/MS Parameters: Operate the mass spectrometer in ESI positive mode. Set the precursor isolation window to target m/z 880.3 (Ditrityl E-Cefdinir) and m/z 396.1 (Unprotected E/Z Cefdinir).

  • Apply a stepped Collision Energy (CE) ramp (15 eV, 30 eV, 45 eV) to capture both the highly labile trityl loss (low CE) and the robust β -lactam ring cleavage (high CE)[4].

Conclusion

The identification of N,O-Ditrityl (E)-Cefdinir requires a nuanced approach to mass spectrometry. Because the trityl protecting groups act as "energy sinks" during collision-induced dissociation, standard MS/MS methods often fail to yield structural information about the underlying cephalosporin core. By employing a self-validating column-switching LC-MS/MS method and optimizing collision energies to account for the thermodynamic stability of the triphenylmethyl cation, researchers can accurately differentiate the (E)-isomer from the active (Z)-isomer and ensure the purity of the final pharmaceutical product.

References

  • Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry ResearchGate / Current Pharmaceutical Analysis[Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities PubMed Central (PMC)[Link]

  • Identification, isolation and structural characterization of unknown impurities in Cefdinir drug substance ResearchGate / International Journal of Chemical and Pharmaceutical Sciences[Link]

  • US6093814A - Process for preparation of cefdinir Google P

Sources

Comparative

IR Spectroscopy Analysis of N,O-Ditrityl (E)-Cefdinir: A Comparative Guide for Impurity Profiling

Introduction In the synthesis of the third-generation cephalosporin antibiotic Cefdinir, controlling the stereochemistry of the oxime group is critical for pharmacological efficacy[1]. The active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of the third-generation cephalosporin antibiotic Cefdinir, controlling the stereochemistry of the oxime group is critical for pharmacological efficacy[1]. The active pharmaceutical ingredient (API) is exclusively the (Z)-isomer. However, during the coupling of the thiazole side chain to the cephalosporin core, the (E)-isomer can form as a thermodynamically driven impurity[2]. To prevent unwanted side reactions during this synthesis, the amine and oxime groups are temporarily masked using bulky triphenylmethyl (trityl) protecting groups[3].

N,O-Ditrityl (E)-Cefdinir serves as a critical impurity reference standard for tracking isomerization and deprotection efficiency. Differentiating it from the desired N,O-Ditrityl (Z)-Cefdinir intermediate and the fully deprotected API requires robust analytical techniques. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as a frontline, non-destructive tool. This guide objectively compares the IR performance signatures of N,O-Ditrityl (E)-Cefdinir against its structural alternatives, providing a self-validating experimental framework for drug development professionals.

Mechanistic Context: The Causality of IR Signatures

Infrared spectroscopy does not merely fingerprint a molecule; it maps its steric and electronic environment. Understanding the causality behind these spectral shifts is essential for accurate impurity profiling.

  • The Trityl Effect: Unprotected Cefdinir exhibits a strong, broad absorption band at ~3300 cm⁻¹ due to the O-H (oxime) and N-H (amine) stretching vibrations[4]. The introduction of two trityl groups covalently blocks these active sites, effectively erasing the 3300 cm⁻¹ band. Simultaneously, the massive influx of phenyl rings introduces intense aromatic C-H stretching (~3060–3090 cm⁻¹) and characteristic out-of-plane C-H bending modes for monosubstituted benzenes (typically at 700 and 745 cm⁻¹)[5].

  • (E) vs. (Z) Isomerism: The geometric orientation of the bulky O-trityl group dictates the local steric strain. In the (Z)-configuration, the oxime oxygen points toward the amide carbonyl, allowing a relatively relaxed conformation. In the (E)-configuration, the bulky trityl group is forced into the steric space of the thiazole ring. This anti-configuration alters the dipole moment and bond angle of the C=N oxime bond, shifting its stretching frequency higher (~1635 cm⁻¹) compared to the less strained (Z)-isomer (~1620 cm⁻¹).

Comparative Data Analysis

The following table synthesizes the quantitative IR vibrational data used to benchmark N,O-Ditrityl (E)-Cefdinir against its structural alternatives.

Functional Group / VibrationUnprotected (Z)-Cefdinir (API)N,O-Ditrityl (Z)-Cefdinir (Target Intermediate)N,O-Ditrityl (E)-Cefdinir (Impurity Standard)
O-H / N-H Stretch ~3300 cm⁻¹ (Broad, strong)Absent / TraceAbsent / Trace
Aromatic C-H Stretch Absent3060 - 3090 cm⁻¹3060 - 3090 cm⁻¹
Beta-Lactam C=O Stretch ~1763 - 1781 cm⁻¹~1775 cm⁻¹~1780 cm⁻¹
Amide C=O Stretch ~1667 cm⁻¹~1670 cm⁻¹~1685 cm⁻¹ (Shifted due to strain)
Oxime C=N Stretch ~1610 cm⁻¹~1620 cm⁻¹~1635 cm⁻¹ (Steric clash)
Trityl Out-of-Plane Bend Absent700, 745 cm⁻¹ (Strong)700, 745 cm⁻¹ (Strong)
Experimental Workflow & Protocol

To ensure trustworthiness, the analytical protocol must be a self-validating system. While KBr pelleting is traditional, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H band at ~3400 cm⁻¹, which can falsely indicate incomplete trityl protection. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the superior, self-validating choice for these highly hydrophobic intermediates.

Step-by-Step ATR-FTIR Methodology:

  • System Calibration (Self-Validation Step 1): Scan a standard polystyrene calibration film. Verify that the aromatic C-H stretch at 3026 cm⁻¹ and the C=C stretch at 1601 cm⁻¹ are within ±1 cm⁻¹ of their absolute known values.

  • Background Subtraction (Self-Validation Step 2): Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and water vapor. Do not skip this step, as ambient moisture will overlap with the critical 3300 cm⁻¹ region.

  • Sample Application: Deposit ~2-5 mg of the N,O-Ditrityl (E)-Cefdinir powder directly onto the center of the diamond crystal.

  • Controlled Compression: Lower the ATR pressure anvil. Monitor the force gauge to apply consistent pressure, ensuring intimate contact between the crystal and the sample without fracturing the crystal.

  • Data Acquisition: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match transmission spectra for accurate comparison.

Logical Workflow Visualization

The following decision tree illustrates the logical progression for differentiating these compounds based on their IR spectral signatures.

IR_Workflow N1 Unknown Cefdinir Sample N2 Assess 3300 cm⁻¹ Region (O-H / N-H Stretching) N1->N2 N3 Unprotected Cefdinir (API) N2->N3 Strong Broad Band N4 Assess 700 & 745 cm⁻¹ (Trityl Out-of-Plane Bend) N2->N4 Band Absent/Reduced N5 Assess C=N Oxime Band (~1610 - 1640 cm⁻¹) N4->N5 Intense Peaks Present N6 N,O-Ditrityl (Z)-Cefdinir (Target Intermediate) N5->N6 Lower Frequency (~1620 cm⁻¹) N7 N,O-Ditrityl (E)-Cefdinir (Impurity Standard) N5->N7 Higher Frequency (~1635 cm⁻¹)

Decision tree for differentiating N,O-Ditrityl (E)-Cefdinir from its (Z)-isomer and API via IR.

References
  • [1] Title: An alternative procedure for preparation of cefdinir Source: PubMed (nih.gov) URL:[Link]

  • [3] Title: 92- Cefdinir. Comprehensive Profile. Source: ResearchGate URL:[Link]

  • [2] Title: Method for preparing cefdinir (CN102010427A) Source: Google Patents URL:

  • [4] Title: FT-IR spectra of cefdinir and Eudragit L100-55 polymer Source: ResearchGate URL:[Link]

  • [5] Title: Smart Hydrophobic-Hydrophilic Self-Switching Cellulosic Materials Synthesized by Regioselective Functionalization Source: ResearchGate URL:[Link]

Sources

Validation

Comparison of N,O-Ditrityl (E)-Cefdinir with other Cefdinir impurities

An In-Depth Comparative Analysis of N,O-Ditrityl (E)-Cefdinir and Other Cefdinir Impurities: A Guide for Drug Development Professionals Introduction: The Critical Role of Impurity Profiling for Cefdinir Cefdinir, a third...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N,O-Ditrityl (E)-Cefdinir and Other Cefdinir Impurities: A Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling for Cefdinir

Cefdinir, a third-generation oral cephalosporin antibiotic, is widely prescribed for various bacterial infections.[1][2] Its efficacy and safety are paramount, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. The manufacturing process and subsequent storage can introduce impurities—structurally related compounds that may have different toxicological or pharmacological profiles. Regulatory bodies worldwide mandate stringent control over these impurities. This guide, therefore, provides a detailed comparison of a significant synthesis-related impurity, N,O-Ditrityl (E)-Cefdinir, with other common process-related and degradation impurities of Cefdinir.

The objective of this document is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to identify, separate, and quantify these impurities effectively. We will delve into the structural differences, formation pathways, and comparative analytical behaviors, supported by a robust, field-tested experimental protocol.

Understanding the Impurity Landscape: Structures and Origins

The challenge in Cefdinir analysis lies in the diversity of its impurities. They can be geometric isomers, degradation products, or intermediates from the synthetic route.[3][4] Understanding their origin is key to controlling them.

  • Cefdinir (Z-isomer): The active pharmaceutical ingredient, chemically known as (6R,7R)-7-[[(2Z )-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][5] The "(Z)" configuration of the oxime moiety is crucial for its antibacterial activity.

  • (E)-Cefdinir: The geometric isomer of Cefdinir. It is often formed in small quantities during synthesis and can be considered a process-related impurity.[5] Its separation from the main component is a primary analytical challenge.

  • N,O-Ditrityl (E)-Cefdinir: This is a key intermediate and potential impurity arising from synthetic pathways where trityl groups are used as protecting agents for the amine and oxime functionalities.[6][7] Its structure is based on the (E)-isomer backbone, with large, non-polar trityl (triphenylmethyl) groups attached to the aminothiazole nitrogen and the hydroxyimino oxygen. Its presence in the final API indicates an incomplete deprotection step during synthesis.

  • Cefdinir Open-Ring Lactones: These are common degradation products formed via hydrolysis of the strained β-lactam ring, a characteristic instability for many cephalosporins.[5][8][9] Their formation renders the antibiotic inactive.

  • Cefdinir Sulfoxide: An oxidation product where the sulfur atom in the dihydrothiazine ring is oxidized.[5][10] This can occur during synthesis or upon exposure to oxidative conditions during storage.

Logical Relationship of Cefdinir and Key Impurities

The following diagram illustrates the relationship between the starting materials, intermediates, the final API, and its subsequent degradation products.

G cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathway Protected Intermediates Protected Intermediates Deprotection Deprotection Protected Intermediates->Deprotection Cleavage Step N_O_Ditrityl_E_Cefdinir N,O-Ditrityl (E)-Cefdinir (Intermediate Impurity) Deprotection->N_O_Ditrityl_E_Cefdinir Incomplete Reaction API_Synthesis Cefdinir (Z-isomer) (API) Deprotection->API_Synthesis E_Isomer (E)-Cefdinir (Process Impurity) API_Synthesis->E_Isomer Isomerization Lactone Open-Ring Lactones (Hydrolysis) API_Synthesis->Lactone Sulfoxide Sulfoxide (Oxidation) API_Synthesis->Sulfoxide

Caption: Synthetic and degradation pathways leading to key Cefdinir impurities.

Comparative Analysis: Chromatographic and Spectroscopic Behavior

The significant structural differences between N,O-Ditrityl (E)-Cefdinir and other impurities dictate their behavior in analytical systems. A well-designed reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone of effective separation and quantification.

Expertise in Practice: Predicting Elution Order

In a typical C18 RP-HPLC system with a water/acetonitrile mobile phase, the elution order can be predicted based on polarity. N,O-Ditrityl (E)-Cefdinir, with its two large, hydrophobic trityl groups, is significantly less polar than Cefdinir and its other impurities. Consequently, it will be retained much more strongly on the non-polar stationary phase, leading to a substantially longer retention time.

  • Early Eluters: The most polar compounds, such as the Cefdinir open-ring lactones and the sulfoxide, will elute first as they have a weaker affinity for the C18 column.

  • API Elution: Cefdinir (the Z-isomer) and its geometric E-isomer will elute next. Their structural similarity means they will have very close retention times, demanding a high-resolution chromatographic system for baseline separation, a critical parameter for system suitability.

  • Late Eluter: N,O-Ditrityl (E)-Cefdinir will be the last to elute due to its high lipophilicity. This wide polarity range necessitates a gradient elution method to ensure the late-eluting impurity is cleared from the column in a reasonable time while still achieving good resolution for the early-eluting polar impurities.

Data Summary Table

The following table summarizes the expected comparative data for Cefdinir and its key impurities. Retention times (RT) are hypothetical and for illustrative purposes in a gradient RP-HPLC method.

CompoundTypeProbable OriginPolarityExpected Relative RTKey Mass Spec Ion (m/z, [M+H]⁺)
Cefdinir SulfoxideDegradationOxidationHigh~0.7412.4
Cefdinir Open-Ring LactoneDegradationHydrolysisHigh~0.8414.4
Cefdinir (Z-isomer) API - Medium 1.0 396.4
(E)-CefdinirProcessIsomerizationMedium~1.1396.4
N,O-Ditrityl (E)-Cefdinir Process Incomplete Deprotection Very Low >2.5 880.9

A Self-Validating Experimental Protocol for Impurity Profiling

This protocol describes a robust, stability-indicating RP-HPLC method designed to separate Cefdinir from its polar degradation products and non-polar, synthesis-related impurities like N,O-Ditrityl (E)-Cefdinir. The inclusion of system suitability checks ensures the method's performance is validated with each run.

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.02 M Ammonium Formate buffer, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Reference Standards: Cefdinir, (E)-Cefdinir, and other available impurity standards.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection 285 nmA common wavelength for Cefdinir and its related substances.[11]
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Gradient 0-5 min: 20% BIsocratic hold to elute highly polar impurities.
5-35 min: 20% to 80% BLinear gradient to separate the main peak from closely eluting isomers.
35-45 min: 80% BHigh organic content to elute highly non-polar impurities like N,O-Ditrityl (E)-Cefdinir.
45-50 min: 80% to 20% BReturn to initial conditions.
50-60 min: 20% BColumn re-equilibration.
Step-by-Step Methodology
  • System Suitability Test (SST):

    • Prepare an SST solution containing Cefdinir and (E)-Cefdinir at a known concentration.

    • Inject the SST solution six times.

    • Trustworthiness Check: The system is only deemed suitable if:

      • The relative standard deviation (%RSD) for the Cefdinir peak area is ≤ 2.0%.

      • The resolution between the Cefdinir and (E)-Cefdinir peaks is ≥ 1.5, as per typical pharmacopeial requirements.[8]

  • Standard Preparation:

    • Accurately weigh and dissolve the Cefdinir reference standard in the diluent to prepare a stock solution.

    • Prepare a working standard at the concentration required for quantification (e.g., 0.5 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefdinir API or drug product sample in the diluent to achieve the same nominal concentration as the working standard.

    • Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject the blank (diluent), standard, and sample solutions.

    • Identify the impurity peaks in the sample chromatogram based on their relative retention times compared to the Cefdinir peak and any available impurity standards.

    • Calculate the percentage of each impurity using the following formula, assuming the response factor is 1.0 for unknown impurities:

    % Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Impurity Analysis Workflow

This diagram outlines the logical flow from sample analysis to final reporting, forming a self-validating system for quality control.

G A Sample & Standard Preparation E Inject Blank, Standard, & Sample Solutions A->E B HPLC System Setup C System Suitability Test (SST) B->C D SST Passed? C->D D->E Yes K Troubleshoot System (STOP) D->K No F Chromatographic Data Acquisition E->F G Peak Integration & Identification (RRT) F->G H Quantification vs. Standard G->H I Compare Results to Specification Limits H->I J Generate Report I->J

Caption: A typical workflow for HPLC-based impurity analysis.

Conclusion

The effective control of impurities is non-negotiable in the manufacturing of Cefdinir. N,O-Ditrityl (E)-Cefdinir, a non-polar process impurity, presents a distinct analytical challenge compared to the more polar degradation products commonly encountered. Its successful separation and quantification hinge on the use of a well-designed, gradient RP-HPLC method. The protocol and comparative data presented in this guide provide a robust framework for researchers and quality control analysts. By understanding the chemical nature of each impurity and employing self-validating analytical systems, the safety and quality of Cefdinir can be assured.

References

  • S. S. H. M. E. &. M. S. Annapurna, M. and G. N. Kumar, "Difference spectroscopic and reverse phase HPLC methods for the estimation of cefdinir in pharmaceutical dosage forms," Journal of Global Trends in Pharmaceutical Sciences, vol. 2, no. 1, pp. 1-9, 2011. [Link]

  • Reddy, G. M., M. V. Kumar, B. M. Reddy, and P. P. Reddy. "Isolation, structural elucidation and characterization of impurities in Cefdinir." ResearchGate, January 2011. [Link]

  • Jin, L., L.-X. Wang, S.-C. Yao, and C.-Q. Hu. "Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry." Bentham Science Publishers, 2013. [Link]

  • "A Review - On Hplc Method For Estimation Of Cefdinir." RJPN. Accessed March 7, 2026. [Link]

  • "Resources of Impurities in Cefdinir Bulk Material | Download Table." ResearchGate. Accessed March 7, 2026. [Link]

  • Jin, Li, Wang Li-Xin, Yao Shang-Chen, and Changqin Hu. "(PDF) Characterization of Impurities in Cefdinir Bulk Material by Online Column- Switching Liquid Chromatography and Tandem Mass Spectrometry." ResearchGate, March 2013. [Link]

  • "Cefdinir Impurity 72 | C17H16N2O4S | CID 176477241." PubChem, National Institutes of Health. Accessed March 7, 2026. [Link]

  • "Cefdinir Impurities and Related Compound." Veeprho Pharmaceuticals. Accessed March 7, 2026. [Link]

  • "Cefdinir-impurities." Pharmaffiliates. Accessed March 7, 2026. [Link]

  • Reddy, G. O., B. P. Reddy, and K. V. S. R. Reddy. "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." PMC, National Center for Biotechnology Information, 2013. [Link]

  • Gonzalez, M., F. G. Calvo, and F. S. Gonzalez. "An alternative procedure for preparation of cefdinir." PubMed, National Center for Biotechnology Information, June 15, 2003. [Link]

  • "Scheme 2.13 Synthesis of cefdinir (methods 1 and 2)[12]." ResearchGate. Accessed March 7, 2026. [Link]

  • Muralikrishna, D., A. Chetia, and V. Pagar. "Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base." Asian Journal of Chemistry, vol. 21, no. 1, 2009, pp. 820-822. [Link]

  • "Process for preparation of cefdinir." Google Patents, US6093814A. Accessed March 7, 2026.
  • "Cefdinir | C14H13N5O5S2 | CID 6915944." PubChem, National Institutes of Health. Accessed March 7, 2026. [Link]

  • "Chemical Structure of Cefdinir: Significance and symbolism." ProfoundQa. Accessed March 7, 2026. [Link]

  • "Cefdinir." Wikipedia. Accessed March 7, 2026. [Link]

  • "Cefdinir: Package Insert / Prescribing Information." Drugs.com. Accessed March 7, 2026. [Link]

  • Al-Badr, Abdullah A., and Fahad A. Alasseiri. "(PDF) 92- Cefdinir. Comprehensive Profile." ResearchGate, January 2016. [Link]

Sources

Comparative

Mechanistic Context: The Analytical Challenge of Trityl Groups

An objective, deeply technical guide to designing, optimizing, and validating chromatographic methods for tracking trityl-protected intermediates during Cefdinir synthesis. Cefdinir is a broad-spectrum, third-generation...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, deeply technical guide to designing, optimizing, and validating chromatographic methods for tracking trityl-protected intermediates during Cefdinir synthesis.

Cefdinir is a broad-spectrum, third-generation cephalosporin. During its synthesis, the reactive 2-aminothiazole ring or the oxime oxygen must be shielded to prevent unwanted side reactions. The trityl (triphenylmethyl) group is the industry standard for this protection due to its steric bulk and stability under basic conditions.

However, the trityl group introduces a massive analytical challenge: it adds 19 carbon atoms to the molecule, drastically increasing its lipophilicity ( logP ). When the trityl group is removed via acidic hydrolysis to yield the crude Cefdinir Active Pharmaceutical Ingredient (API), the reaction mixture contains both the highly polar parent drug and highly non-polar residual trityl intermediates (such as N-trityl cefdinir or Cefdinir Impurity C)[1].

An isocratic High-Performance Liquid Chromatography (HPLC) method cannot handle this polarity gap. A weak mobile phase will cause the trityl intermediates to remain on the column indefinitely, while a strong mobile phase will cause the polar Cefdinir to elute in the void volume. Therefore, a carefully engineered gradient elution is mandatory.

G A Trityl-Protected Cefdinir Intermediate B Acidic Hydrolysis (Deprotection) A->B HCl / Heat C Crude Cefdinir (Highly Polar) B->C D Residual Trityl Impurities (Highly Lipophilic) B->D Incomplete Reaction E Gradient HPLC / UPLC Chromatographic Separation C->E D->E

Workflow of Cefdinir Trityl Deprotection and Chromatographic Monitoring.

Comparative Performance: Traditional RP-HPLC vs. UPLC

When selecting a methodology to monitor these intermediates, laboratories typically choose between traditional Reverse-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes sub-2-micron particles, which significantly increases the number of theoretical plates and allows for faster flow rates without compromising resolution[2].

The table below objectively compares the performance of a validated RP-HPLC method against a modern UPLC approach for quantifying Cefdinir and its trityl intermediates.

ParameterTraditional RP-HPLC (C18, 5 µm)Modern UPLC (C18, 1.7 µm)Causality / Scientific Impact
Run Time 45 - 60 minutes12 - 15 minutesUPLC's smaller particle size minimizes mass transfer resistance, allowing higher linear velocities.
Resolution ( Rs​ ) ~2.5 (between critical pairs)> 4.0Higher theoretical plate count in UPLC sharpens peaks, easily separating closely eluting isomers.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.01 µg/mL / 0.03 µg/mLNarrower peaks in UPLC increase peak height, drastically improving the Signal-to-Noise (S/N) ratio.
Solvent Consumption ~45 mL per run~6 mL per runLower flow rates (e.g., 0.4 mL/min) and shorter run times in UPLC drive sustainable, eco-friendly analysis.
System Backpressure ~150 bar~800 barRequires specialized instrumentation capable of handling ultra-high pressures.

Self-Validating Experimental Protocol (ICH Q2(R1) Compliant)

To ensure the integrity of the analytical data, the method must be validated according to the ICH Q2(R1) guidelines[3]. The following step-by-step protocol is designed as a self-validating system: it includes built-in System Suitability Testing (SST) criteria. If the SST fails, the causality is clear, and the run is automatically invalidated.

Phase 1: Chromatographic System Setup & Causality
  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm.

    • Causality: The C18 stationary phase provides the necessary hydrophobic interactions to retain the highly lipophilic trityl groups.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.5).

    • Causality: Cefdinir contains a carboxylic acid group ( pKa​ ~3.3). A mobile phase pH of 2.5 ensures the acid remains protonated (neutral), preventing peak tailing and early elution[4].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-5 min (5% B); 5-30 min (ramp to 90% B); 30-40 min (hold 90% B); 40-45 min (return to 5% B).

    • Causality: The initial aqueous hold retains the polar Cefdinir. The steep organic ramp forcefully elutes the strongly retained trityl intermediates, while the 10-minute hold at 90% B ensures no late-eluting impurities carry over into the next injection.

Phase 2: Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities.

  • Prepare a sample of Cefdinir API spiked with 1.0% of synthesized trityl intermediates (e.g., Cefdinir Impurity C).

  • Subject separate API samples to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2​O2​ ) stress for 6 hours at 60°C[1].

  • Self-Validation Gate: The method is only specific if the resolution ( Rs​ ) between Cefdinir and the closest eluting degradation product or trityl intermediate is ≥1.5 .

Phase 3: Linearity, LOD, and LOQ
  • Prepare a stock solution of the trityl intermediate reference standard.

  • Perform serial dilutions to create 6 concentration levels ranging from the expected Limit of Quantification (LOQ) up to 150% of the specification limit (e.g., 0.05 µg/mL to 15.0 µg/mL)[1].

  • Plot the peak area against concentration.

  • Self-Validation Gate: The correlation coefficient ( R2 ) must be ≥0.999 . The Signal-to-Noise (S/N) ratio must be ≥3 for LOD and ≥10 for LOQ.

Phase 4: Accuracy (Recovery)
  • Prepare sample matrices of crude Cefdinir (post-hydrolysis).

  • Spike the matrices with the trityl intermediate standard at three levels: 50%, 100%, and 150% of the target specification limit (e.g., 0.5%).

  • Extract and analyze in triplicate (9 determinations total).

  • Self-Validation Gate: Mean recovery must fall strictly between 98.0% and 102.0% [5]. Deviations indicate matrix interference or incomplete extraction.

Phase 5: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations.

  • Vary the column temperature by ±5∘C .

  • Vary the flow rate by ±0.1 mL/min.

  • Vary the mobile phase pH by ±0.2 units.

  • Self-Validation Gate: The Relative Standard Deviation (RSD) of the trityl intermediate peak area across all perturbed conditions must remain ≤2.0% .

Validation Start ICH Q2(R1) Validation Spec Specificity Rs > 1.5 Start->Spec Lin Linearity R² > 0.999 Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Precision RSD < 2.0% Start->Prec Sens LOD / LOQ S/N > 3 & 10 Start->Sens

Core ICH Q2(R1) Analytical Method Validation Parameters and Acceptance Criteria.

References

  • FDA Guidance for Industry. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Okamoto, Y., et al. "Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography." PubMed (NIH). Available at:[Link]

  • ResearchGate. "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF CEFDINIR IN BULK AND CAPSULE DOSAGE FORM." ResearchGate. Available at:[Link]

  • Science.gov. "Liquid chromatographic UPLC methods for impurity profiling." Science.gov. Available at:[Link]

Sources

Validation

Structural Elucidation of N,O-Ditrityl (E)-Cefdinir: A Comparative Guide to 1D vs. Advanced 2D NMR Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide Executive Summary Cefdinir is a third-generation cephalosporin antibiotic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Executive Summary

Cefdinir is a third-generation cephalosporin antibiotic characterized by a 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain. The pharmacological efficacy of Cefdinir is strictly tied to its (Z)-isomer (syn-configuration), whereas the (E)-isomer (anti-configuration) is a significantly less active geometric impurity that must be monitored during synthesis .

During the industrial synthesis of Cefdinir, the reactive amine and oxime groups are often protected using bulky triphenylmethyl (trityl) groups, yielding N,O-Ditrityl Cefdinir . Identifying whether the protected intermediate has isomerized into the unwanted (E)-configuration is a major analytical challenge. This guide objectively compares traditional 1D NMR against an advanced 2D NMR multi-pulse suite (HSQC, HMBC, and ROESY), providing a self-validating framework for structural elucidation.

The Analytical Challenge: The Limitations of 1D NMR

In unprotected Cefdinir, differentiating the (E) and (Z) isomers via 1D 1 H NMR is straightforward. The diagnostic aminothiazole proton (H-5) appears at ~6.8 ppm in the (Z)-isomer but shifts downfield to ~7.4 ppm in the (E)-isomer due to the deshielding effect of the syn-oriented oxime oxygen .

However, in N,O-Ditrityl Cefdinir , this simple 1D diagnostic fails catastrophically. The addition of two trityl groups introduces 30 aromatic protons into the molecule. These protons create a massive, overlapping multiplet between 7.1 and 7.5 ppm. If the molecule is the (E)-isomer, its diagnostic thiazole proton (~7.4 ppm) becomes completely buried beneath the trityl signals, rendering 1D 1 H NMR analytically blind.

Table 1: Performance Comparison of NMR Methodologies
Analytical Metric1D 1 H / 13 C NMRBasic 2D (COSY / HSQC)Advanced 2D (HMBC / ROESY)
Resolution of Overlap Poor (Total signal masking)Moderate (Resolves C-H pairs)Excellent (Spatial & long-range)
E/Z Differentiation Inconclusive for protected APIInconclusiveDefinitive (via ROESY cross-peaks)
Trityl Linkage Confirmation SpeculativeSpeculativeDefinitive (via 3JCH​ HMBC)
Instrument Time < 15 Minutes~1 Hour2 - 4 Hours

Mechanistic Insights: Causality Behind the Spectra (E-E-A-T)

As an Application Scientist, it is critical to understand why specific multipulse sequences are chosen rather than just executing them.

1. Why ROESY strictly outperforms NOESY for this molecule: N,O-Ditrityl Cefdinir has a molecular weight of ~879 Da. In a viscous solvent like DMSO- d6​ , molecules in the 800–1000 Da regime possess a rotational correlation time ( τc​ ) where ω0​τc​≈1.12 . This is the NOE null point —the exact physical threshold where cross-relaxation rates approach zero, causing NOESY cross-peaks to vanish. ROESY (Rotating-frame Overhauser Effect Spectroscopy) applies a continuous-wave spin-lock that bypasses this null point, guaranteeing positive spatial cross-peaks regardless of the molecule's tumbling rate.

2. The Causality of the Downfield Shift: In the (E)-isomer, the oxime group is anti to the amide carbonyl, forcing the massive O-trityl group to be syn (pointing towards) the thiazole ring. This spatial proximity causes severe steric clash and subjects the thiazole H-5 proton to the anisotropic ring-current deshielding of the trityl phenyl rings, pushing its chemical shift from ~6.8 ppm to ~7.4 ppm .

Table 2: Diagnostic NMR Data for N,O-Ditrityl Cefdinir
Nucleus / Parameter(Z)-Isomer (Active Precursor)(E)-Isomer (Impurity)Diagnostic 2D Correlation
Thiazole H-5 ( 1 H) ~6.80 ppm (Singlet)~7.45 ppm (Buried in Trityl)HSQC resolves the buried proton
Thiazole C-5 ( 13 C) ~108.5 ppm~118.2 ppmHSQC confirms C-H pair
ROESY Spatial NOE O-Trityl Amide NHO-Trityl Thiazole H-5Definitive proof of geometry

Experimental Protocol: Self-Validating 2D NMR Workflow

To unequivocally elucidate the structure and geometry of N,O-Ditrityl (E)-Cefdinir, execute the following step-by-step methodology:

Step 1: Sample Preparation Dissolve 20 mg of the highly purified intermediate in 0.6 mL of anhydrous DMSO- d6​ . Crucial Causality: DMSO- d6​ is mandatory because it prevents the rapid chemical exchange of the amide and amine protons, which are required for ROESY spatial correlations.

Step 2: Instrument Calibration Insert the sample into a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe, lock onto the DMSO deuterium signal, and carefully shim the Z-axis to ensure sharp aromatic signals.

Step 3: Multiplicity-Edited HSQC Acquisition Acquire the HSQC spectrum to map direct 1 H- 13 C bonds. Validation: Look at the 13 C projection at ~118 ppm. The HSQC cross-peak will isolate the exact 1 H chemical shift of the buried thiazole H-5 proton from the surrounding trityl protons (which correlate to 13 C signals at ~127-129 ppm).

Step 4: HMBC Acquisition (Regiochemical Confirmation) Set the long-range coupling delay to 65 ms (optimized for ~8 Hz 3JCH​ couplings). Validation: Identify the quaternary carbons of the trityl groups (~70-75 ppm). You must observe a 3JCH​ correlation from the N-trityl quaternary carbon to the thiazole NH, confirming the protection site.

Step 5: ROESY Acquisition (Stereochemical Elucidation) Critical Parameter: Set the spin-lock mixing time to 250 ms with a continuous wave (CW) spin-lock field of ~2.5 kHz. Validation: Phase the spectrum so diagonal peaks are negative and ROE cross-peaks are positive. If the molecule is the (E)-isomer, you will observe a strong, unambiguous cross-peak between the O-trityl aromatic protons (7.1–7.5 ppm) and the thiazole H-5 proton (identified in Step 3).

Workflow Visualization

The following logic diagram illustrates the decision-making process for analyzing this complex intermediate.

NMR_Workflow Start N,O-Ditrityl Cefdinir Sample (MW ~879 Da) NMR1D 1D 1H & 13C NMR (Initial Screening) Start->NMR1D Overlap Severe Trityl Signal Overlap (7.1 - 7.5 ppm)? NMR1D->Overlap HSQC_HMBC 2D HSQC & HMBC (Resolve C5 & Assign Trityl) Overlap->HSQC_HMBC Yes (Proceed to 2D) ROESY 2D ROESY (250 ms spin-lock) (Spatial Correlation) HSQC_HMBC->ROESY Backbone Assigned Z_Isomer (Z)-Isomer (Active API) ROESY: O-Trityl to Amide NH ROESY->Z_Isomer Anti to Thiazole E_Isomer (E)-Isomer (Impurity) ROESY: O-Trityl to Thiazole H5 ROESY->E_Isomer Syn to Thiazole

Fig 1: 2D NMR workflow for E/Z differentiation and structural elucidation of N,O-Ditrityl Cefdinir.

References

  • Rao, K. V. V. P., et al. "Isolation, structural elucidation and characterization of impurities in Cefdinir." Journal of Pharmaceutical and Biomedical Analysis, 43.4 (2007): 1476-1482. Available at: [Link]

  • "Identification of E and Z isomers of some Cephalosporins by NMR." Macromolecules An Indian Journal, Trade Science Inc. (2010). Available at:[Link]

Comparative

A High-Fidelity Comparison Guide: Reference Standard Qualification for N,O-Ditrityl (E)-Cefdinir

Executive Summary Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic whose pharmacological efficacy is strictly dependent on its (Z)-isomer configuration. During synthesis, photo-isomerization or aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic whose pharmacological efficacy is strictly dependent on its (Z)-isomer configuration. During synthesis, photo-isomerization or acidic conditions can trigger the formation of the (E)-isomer, a strictly regulated pharmacopeial impurity. To synthesize highly pure Cefdinir or its stable isotopic labels, chemists frequently employ N,O-ditritylation to protect reactive functional groups.

Consequently, N,O-Ditrityl (E)-Cefdinir emerges as a critical synthetic intermediate and a process-related impurity marker. Establishing a rigorously qualified reference standard for this compound is paramount for analytical method validation, forced degradation studies, and mass balance calculations. This guide objectively compares High-Purity Qualified Reference Standards (HP-QRS) against commercial and crude alternatives, providing a self-validating protocol for standard qualification.

Mechanistic Context: Isomerization and N,O-Ditrityl Protection

To understand the analytical behavior of N,O-Ditrityl (E)-Cefdinir, one must examine the causality behind its synthesis. The aminothiazole-hydroxyimino side chain of Cefdinir is highly reactive. To prevent unwanted acylation or alkylation during downstream modifications of the cephalosporin core, chemists introduce triphenylmethyl (trityl) groups.

The Causality of Protection: The bulky trityl groups provide immense steric shielding to the primary amine and the oxime hydroxyl group. However, the removal of these groups requires harsh acidic conditions, which frequently catalyzes the isomerization of the active (Z)-isomer into the inactive (E)-isomer impurity[1]. Furthermore, the bulky nature of the trityl groups locks the molecule into specific conformational states, making the chromatographic separation of (Z) and (E) protected isomers highly challenging.

MechanisticPathway Cefdinir_Z Cefdinir (Z)-isomer (Active API) Cefdinir_E Cefdinir (E)-isomer (Impurity) Cefdinir_Z->Cefdinir_E UV / Acid Isomerization Tritylation Trityl Chloride (TrCl) Base / Solvent Cefdinir_E->Tritylation Protection Protected_E N,O-Ditrityl (E)-Cefdinir (Protected Impurity) Tritylation->Protected_E Steric Shielding

Fig 1: Mechanistic pathway of Cefdinir (E)-isomer formation and subsequent N,O-ditritylation.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing N,O-Ditrityl (E)-Cefdinir for analytical use, laboratories typically encounter three grades of material. Relying on uncharacterized material introduces systemic errors into HPLC impurity calculations. As mandated by ICH Q7 guidelines[2], only extensively characterized materials should be used as primary reference standards.

Quantitative Comparison of Standard Grades
ParameterHigh-Purity Qualified Reference Standard (HP-QRS)Commercially Available Research Grade (CARG)In-house Crude Synthesized (ICS)
Chromatographic Purity (HPLC) ≥ 99.5%90.0% - 95.0%< 85.0%
Isomeric Excess (E vs Z) > 99.9% (Confirmed by 2D-NMR)Often mixed (Z-isomer contamination)Highly variable
Mass Balance Accuracy Fully characterized (Assay assigned)Not performed (Area % only)Not performed
Regulatory Compliance ICH Q7 / USP <11> CompliantNon-GMP / Research Use OnlyNon-compliant
Isotopic Labeling 13C, 15N2 options available[3]Available but uncertifiedDifficult to synthesize

Experimental Insight: CARG materials often report "Purity > 95%" based solely on HPLC area percent. This is a critical flaw. Area percent ignores spectroscopically invisible impurities (like inorganic salts or residual solvents), leading to an overestimation of the standard's potency and, consequently, an underestimation of the impurity in the final API batch.

Self-Validating Qualification Protocol

To elevate a crude synthetic intermediate to a High-Purity Qualified Reference Standard (HP-QRS), the material must undergo a self-validating mass balance protocol. This ensures absolute compliance with USP General Chapter <11>[4], which dictates that reference standards must be corrected for volatile residues and water content.

QualificationWorkflow cluster_Identity Structural Identity (ID) cluster_Purity Purity & Potency Assessment Start Crude N,O-Ditrityl (E)-Cefdinir Purification Preparative HPLC Isolation Start->Purification NMR 1H & 13C NMR (Isomer Confirmation) Purification->NMR HRMS HRMS (Exact Mass) Purification->HRMS IR FT-IR (Functional Groups) Purification->IR HPLC HPLC-UV/DAD (Chromatographic Purity) NMR->HPLC KF Karl Fischer (Water Content) HRMS->KF ROI Residue on Ignition (Inorganic Impurities) IR->ROI MassBalance Mass Balance Calculation (% Purity = HPLC - KF - ROI - Solvents) HPLC->MassBalance KF->MassBalance ROI->MassBalance QRS Qualified Reference Standard (HP-QRS) MassBalance->QRS

Fig 2: Self-validating reference standard qualification workflow ensuring ICH Q7 compliance.

Step-by-Step Methodology: The Mass Balance Workflow

Step 1: Preparative Isolation & Isomeric Purification

  • Procedure: Dissolve crude N,O-Ditrityl (E)-Cefdinir in a Dichloromethane/Methanol mixture. Purify via Preparative-HPLC using a C18 stationary phase and an Acetonitrile/Water gradient buffered with 0.1% Formic Acid. Lyophilize the isolated (E)-isomer fractions.

  • Causality: The trityl groups make the molecule highly lipophilic. A C18 column with a carefully optimized organic gradient is required to resolve the (E)-isomer from any residual (Z)-isomer, which has a nearly identical mass and polarity.

Step 2: Structural Elucidation & Isomeric Confirmation (Identity)

  • Procedure: Dissolve 10 mg of the purified solid in DMSO-d6. Acquire 1H, 13C, and 2D NOESY NMR spectra.

  • Causality: 1D NMR can confirm the presence of the trityl groups (multiplets at ~7.2-7.4 ppm), but it cannot prove geometry. 2D NOESY is strictly required. The absence of cross-peaks between the oxime hydroxyl proton and the thiazole ring protons definitively distinguishes the (E)-geometry from the (Z)-geometry.

Step 3: Orthogonal Residual Analysis

  • Procedure:

    • Karl Fischer (KF): Titrate 50 mg of the sample to determine residual water content.

    • Thermogravimetric Analysis (TGA) / ROI: Heat 10 mg to 800°C to quantify inorganic ash.

    • Headspace GC: Quantify residual extraction solvents (DCM, Methanol, Acetonitrile).

  • Causality: Tritylated compounds frequently trap solvent molecules within their crystal lattice. Without orthogonal testing, these trapped solvents remain "invisible" to UV-based HPLC, artificially inflating the perceived purity.

Step 4: Potency Assignment via Mass Balance

  • Procedure: Calculate the absolute assay of the reference standard using the self-validating mass balance equation: Assay (As is) % = HPLC Chromatographic Purity % × [100 - (Water % + Residual Solvents % + ROI %)] / 100

  • Causality: This mathematical model ensures that 100% of the material's mass is accounted for. If a standard has an HPLC purity of 99.5% but contains 2.0% water and 1.0% residual DCM, its true assay is only 96.5%. Using the uncorrected 99.5% value would lead to systemic regulatory failure during API batch release.

Conclusion

The qualification of N,O-Ditrityl (E)-Cefdinir is not a simple exercise in chromatographic purity; it is a rigorous exercise in structural geometry and mass accountability. Because the trityl deprotection step inherently risks generating the (E)-isomer impurity[5], having a fully characterized, mass-balance-qualified HP-QRS is non-negotiable for pharmaceutical laboratories. By adhering to the self-validating protocols outlined above, analytical scientists can ensure absolute compliance with ICH Q7 and USP <11> directives, safeguarding the integrity of their drug development pipelines.

References

  • Zamann Pharma Support GmbH. "ICH Q7 Guidance". Available at: [Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?". Available at: [Link]

  • Cleanchem Laboratories. "Cefdinir (E)-Isomer (USP)". Available at: [Link]

  • Google Patents (CN102010427A). "Method for preparing cefdinir".

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Research and the Environment: A Comprehensive Guide to the Proper Disposal of N,O-Ditrityl (E)-Cefdinir

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of N,O-Ditrityl (E)-Cefdinir, a derivative of the third-generation cephalosporin antibiotic, Cefdinir. As a Senior Application Scientist, my aim is to equip you with not just a protocol, but a deeper understanding of the principles behind these crucial safety measures. Adherence to these guidelines is paramount to ensuring personnel safety, maintaining regulatory compliance, and protecting our environment from the potential impact of pharmaceutical waste.

The Critical Importance of Proper Disposal: Understanding the Risks

N,O-Ditrityl (E)-Cefdinir, as a derivative of Cefdinir, should be handled with the understanding that it may share similar biological activity and hazards. Cefdinir itself is classified as a sensitizer, capable of causing allergic skin reactions and, upon inhalation, may lead to allergy or asthma-like symptoms.[1][2] The primary environmental concern with the improper disposal of antibiotics and their derivatives is the potential to contribute to the development of antimicrobial resistance, a significant global health threat.[3] Furthermore, the United States Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations regarding the disposal of chemical and pharmaceutical waste to prevent environmental contamination and ensure workplace safety.[4][5][6][7] A key tenet of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[8][9]

Hazard Profile and Key Characteristics of Cefdinir Derivatives

To ensure the safe handling and disposal of N,O-Ditrityl (E)-Cefdinir, it is crucial to understand its potential hazards, which can be inferred from the parent compound, Cefdinir.

CharacteristicDescriptionSource(s)
Chemical Class Cephalosporin Antibiotic Derivative[10]
Potential Hazards May cause allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Primary Route of Exposure Inhalation, skin contact, eye contact, ingestion.[11][12]
Environmental Impact Potential to contribute to antimicrobial resistance. Unknown ecotoxicity, but should be assumed to be harmful to aquatic life.[1][3][13]
Degradation Cefdinir is known to degrade via hydrolysis, which involves the opening of the β-lactam ring, and through pH-dependent isomerizations.[14][15] These degradation pathways can result in various intermediate compounds.[10][16]

Step-by-Step Disposal Protocol for N,O-Ditrityl (E)-Cefdinir

This protocol is designed to provide a clear, actionable workflow for the safe disposal of N,O-Ditrityl (E)-Cefdinir waste from a laboratory setting.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix N,O-Ditrityl (E)-Cefdinir waste with general laboratory trash, biohazardous waste, or other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • What it includes: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and empty vials that once contained the pure compound.

    • Procedure: Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container. This container should be lined with a durable plastic bag.[17]

  • Liquid Waste:

    • What it includes: Unused stock solutions, reaction mixtures, and any aqueous solutions containing N,O-Ditrityl (E)-Cefdinir.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.[18]

  • Sharps Waste:

    • What it includes: Contaminated needles, syringes, and other sharp objects.

    • Procedure: Place all contaminated sharps directly into a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Step 2: Proper Labeling of Waste Containers

Accurate and clear labeling is a critical regulatory requirement. Each waste container must be labeled with the following information:

  • The words "Hazardous Waste".[17]

  • The full chemical name: "N,O-Ditrityl (E)-Cefdinir Waste".

  • The specific contents and their approximate concentrations (e.g., "Aqueous waste with <1% N,O-Ditrityl (E)-Cefdinir").

  • The date of accumulation.

  • The associated hazards (e.g., "Sensitizer").

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Store all labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general traffic and drains.

  • Equipped with secondary containment to prevent spills from spreading.[19]

Step 4: Arranging for Final Disposal

The final and most critical step is the proper disposal of the accumulated waste.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for waste disposal. They will have established procedures for the pickup and disposal of hazardous chemical waste.

  • Licensed Hazardous Waste Disposal: The recommended method for the final disposal of antibiotic waste is incineration by a licensed hazardous waste disposal facility.[18] This high-temperature process is designed to destroy the active pharmaceutical ingredient, preventing its release into the environment.

Emergency Procedures for Spills

In the event of a spill of N,O-Ditrityl (E)-Cefdinir, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Consult the Safety Data Sheet (SDS): Refer to the SDS for Cefdinir for specific guidance on personal protective equipment and spill cleanup.[12][20]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of powdered material, respiratory protection may be necessary.[1][2]

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill. For solid spills, carefully cover the material with a damp cloth or paper towel to avoid generating dust.

  • Clean the Spill: Carefully collect the absorbed liquid or solid material and place it in a labeled hazardous waste container. Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,O-Ditrityl (E)-Cefdinir waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start N,O-Ditrityl (E)-Cefdinir Waste Generated solid Solid Waste (PPE, Vials) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste (Needles) start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Labeled Hazardous Sharps Container sharps->sharps_container saa Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa ehs Contact EHS for Pickup saa->ehs incineration Incineration by Licensed Facility ehs->incineration

Caption: Workflow for the safe disposal of N,O-Ditrityl (E)-Cefdinir waste.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. PubMed. Available at: [Link]

  • Narayanan, M., et al. (2014). Biodegradation of cefdinir by a novel yeast strain, Ustilago sp. SMN03 isolated from pharmaceutical wastewater. CABI Digital Library. Available at: [Link]

  • Veeprho Pharmaceuticals. Cefdinir Impurities and Related Compound. Available at: [Link]

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. PubMed. Available at: [Link]

  • ResearchGate. Percent degradation of cefdinir and retention time of degradation products. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • DuraLabel. (2026). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • MCF Environmental Services. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Available at: [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Available at: [Link]

  • Republic Services. (2024). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Available at: [Link]

  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • DuraLabel Resources. (2026). OSHA Rules for Chemical Hazards. Available at: [Link]

  • Journal of the Medical Association of Thailand. (2020). Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. Available at: [Link]

  • ASCE Library. (2024). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Hazardous, Toxic, and Radioactive Waste. Available at: [Link]

  • Waste Direct. (2025). Which Expired Antibiotics Become Toxic And How to Dispose of Them. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. Available at: [Link]

  • Lupin. (n.d.). MSDS Cefdinir Capsules. Available at: [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CEFDINIR. Available at: [Link]

  • UF Health. (2025). How and When to Get Rid of Unused Medicines. Available at: [Link]

  • The Cooperative of American Physicians. (n.d.). A Patient Guide to Disposing of Unused, Unwanted, or Expired Medications. Available at: [Link]

  • Mayo Clinic Health System. (2021). Safe methods of medication disposal. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Available at: [Link]

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